molecular formula C30H46O5 B15596872 3-Hydroxy-12-oleanene-23,28-dioic acid

3-Hydroxy-12-oleanene-23,28-dioic acid

Cat. No.: B15596872
M. Wt: 486.7 g/mol
InChI Key: PAIBKVQNJKUVCE-HCXGXNEWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-12-oleanene-23,28-dioic acid is a useful research compound. Its molecular formula is C30H46O5 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22+,26+,27+,28+,29-,30-/m0/s1

InChI Key

PAIBKVQNJKUVCE-HCXGXNEWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3-Hydroxy-12-oleanene-23,28-dioic acid: Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class. Triterpenoids are a large and structurally diverse group of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources, distribution, and relevant experimental protocols for the study of this compound.

Natural Sources and Distribution

The primary natural source of this compound identified in the scientific literature is the plant species Tripterygium wilfordii, belonging to the Celastraceae family.[1] This medicinal plant, also known as "Thunder God Vine," has a long history of use in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. The compound is one of many terpenoids isolated from this plant.[2][3][4]

While Tripterygium wilfordii is the most well-documented source, other species within the Celastraceae family may also contain this or structurally similar oleanane-type triterpenoids. A comprehensive review of the Celastraceae family has revealed the presence of numerous oleanane triterpenoids, suggesting a broader distribution within this plant family.

Another reported, though less extensively studied, natural source is Foetidia africana of the Lecythidaceae family. The presence of this compound in this species suggests that the compound may be distributed across different plant families.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific concentration of this compound in various parts of the source plants. While studies have performed quantitative analysis of other major terpenoids in Tripterygium wilfordii, such as triptolide (B1683669) and celastrol, specific data for this compound is not as readily available. Further research is required to determine the precise distribution and concentration of this compound in the roots, stems, leaves, and flowers of Tripterygium wilfordii and other potential source plants.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Quantitative Data (mg/g dry weight)
Tripterygium wilfordiiCelastraceaeHerbs, RootsData not available in the reviewed literature
Foetidia africanaLecythidaceaeNot specifiedData not available in the reviewed literature

Experimental Protocols

The isolation and analysis of this compound involve standard phytochemical techniques. The following protocols are based on general methods for the extraction and analysis of triterpenoids from plant materials, particularly from Tripterygium wilfordii.

Extraction of Triterpenoids from Tripterygium wilfordii

This protocol describes a general procedure for the extraction of triterpenoids from the dried and powdered plant material.

Methodology:

  • Plant Material Preparation: The dried roots or aerial parts of Tripterygium wilfordii are ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Common solvents used for the extraction of triterpenoids include:

    • Ethanol (B145695): Maceration or Soxhlet extraction with 95% ethanol is a common starting point.

    • Acetone: Acetone can also be used for extraction, often followed by partitioning with other solvents.

    • Ethyl Acetate (B1210297): This solvent is frequently used for the selective extraction of moderately polar compounds like triterpenoids.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the ethyl acetate and chloroform fractions.

Isolation and Purification by Column Chromatography

This protocol outlines the separation of individual triterpenoids from the crude extract or its fractions.

Methodology:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of triterpenoids. Sephadex LH-20 is also utilized for size-exclusion chromatography to remove smaller molecules and pigments.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being gradually increased. Other solvent systems may include chloroform and methanol.

  • Fraction Collection: The eluent is collected in fractions, and each fraction is monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Crystallization: Fractions containing the purified this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound was not found in the reviewed literature, a general approach based on methods for similar triterpenoids is provided. This would require optimization and validation for this specific compound.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV or a mass spectrometer (MS) detector is required.

  • Column: A C18 reversed-phase column is typically used for the separation of triterpenoids.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is a common mobile phase.

  • Detection:

    • UV Detection: As triterpenoids lack a strong chromophore, detection is often performed at a low wavelength (around 205-210 nm).

    • Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (HPLC-MS) provides higher sensitivity and selectivity for quantification, especially in complex plant extracts.[5][6]

  • Quantification: Quantification is performed by creating a calibration curve using a purified standard of this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.[7]

    • 2D-NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons and to fully assign the structure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the study of this compound and a conceptual signaling pathway for the biosynthesis of triterpenoids.

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis & Characterization plant Tripterygium wilfordii drying Drying plant->drying grinding Grinding drying->grinding extraction Solvent Extraction (Ethanol/Acetone) grinding->extraction concentration Concentration extraction->concentration fractionation Liquid-Liquid Fractionation concentration->fractionation column_chrom Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->column_chrom tlc TLC Monitoring column_chrom->tlc crystallization Recrystallization tlc->crystallization hplc HPLC-UV/MS (Quantification) crystallization->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) crystallization->nmr ms Mass Spectrometry crystallization->ms

Fig. 1: General workflow for the extraction, isolation, and analysis of this compound.

triterpenoid_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene squalene_epoxide 2,3-Oxidosqualene squalene->squalene_epoxide cyclization Cyclization squalene_epoxide->cyclization oleanane_cation Oleanane Cation cyclization->oleanane_cation oxidation Oxidation Steps oleanane_cation->oxidation target_compound 3-Hydroxy-12-oleanene- 23,28-dioic acid oxidation->target_compound

Fig. 2: Simplified biosynthetic pathway of oleanane-type triterpenoids.

Conclusion

This compound is a naturally occurring triterpenoid with its primary known source being Tripterygium wilfordii. While its presence in other species has been noted, further research is needed to fully understand its distribution in the plant kingdom. The development and validation of specific analytical methods are crucial for the accurate quantification of this compound in various plant materials. The protocols outlined in this guide provide a foundation for researchers to extract, isolate, and analyze this compound, paving the way for further investigation into its biological activities and potential therapeutic applications.

References

The Biosynthesis of 3-Hydroxy-12-oleanene-23,28-dioic Acid in Tripterygium wilfordii: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 3-Hydroxy-12-oleanene-23,28-dioic acid, a significant oleanane-type triterpenoid (B12794562) found in Tripterygium wilfordii (Thunder God Vine). This document synthesizes current genomic, transcriptomic, and metabolomic data to present a coherent model of its formation, identifies key enzyme families, and provides detailed experimental protocols for further research and validation.

Introduction

Tripterygium wilfordii is a plant renowned in traditional Chinese medicine for its diverse array of bioactive compounds, including diterpenoids and triterpenoids. Among these, pentacyclic triterpenoids of the oleanane (B1240867) scaffold are of significant interest due to their pharmacological potential. This compound is one such compound isolated from this plant. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts for drug development.

While the complete pathway has not been fully elucidated in a single study, a robust putative pathway can be constructed based on the known biosynthesis of related triterpenoids in T. wilfordii and other plant species. This guide outlines this proposed pathway, from the initial cyclization of 2,3-oxidosqualene (B107256) to the final oxidative modifications.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from the isoprenoid pathway. The core of this process involves three key classes of enzymes: Oxidosqualene Cyclases (OSCs), Cytochrome P450 monooxygenases (CYP450s), and potentially other oxidoreductases.

The proposed pathway begins with the cyclization of the linear precursor 2,3-oxidosqualene to form the pentacyclic oleanane skeleton, followed by a series of regio- and stereospecific oxidations at the C-28 and C-23 positions.

Step 1: Cyclization of 2,3-Oxidosqualene to β-Amyrin

The committed step in the formation of the oleanane scaffold is the cyclization of 2,3-oxidosqualene. In Tripterygium wilfordii, a β-amyrin synthase, TwOSC2 , has been functionally characterized and is responsible for producing β-amyrin, the foundational precursor for most oleanane-type triterpenoids.

  • Substrate: 2,3-Oxidosqualene

  • Product: β-Amyrin

  • Enzyme: β-Amyrin Synthase (TwOSC2)

Step 2: Oxidation of β-Amyrin at the C-28 Position to form Oleanolic Acid

Following the formation of the β-amyrin backbone, a series of oxidative reactions occur at the C-28 methyl group. This is catalyzed by a multifunctional CYP450 enzyme, likely belonging to the CYP716A subfamily . These enzymes are known to perform a three-step oxidation (hydroxylase, aldehyde dehydrogenase, and carboxylase activities) to convert the C-28 methyl group into a carboxylic acid. This process proceeds through erythrodiol (B191199) and oleanolic aldehyde intermediates to yield oleanolic acid. Several members of the CYP716 family have been identified in the T. wilfordii genome and transcriptome, making them strong candidates for this transformation.[1]

  • Substrate: β-Amyrin

  • Intermediates: Erythrodiol, Oleanolic aldehyde

  • Product: Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid)

  • Putative Enzyme Family: CYP716A

Step 3: Oxidation of Oleanolic Acid at the C-23 Position

The final and most speculative stage in the biosynthesis of this compound involves the oxidation of the C-23 methyl group of oleanolic acid. This is likely a two-step process:

  • Hydroxylation at C-23: A CYP450 enzyme first hydroxylates the C-23 position. Based on studies in other plants, enzymes from the CYP72A family are strong candidates for this reaction. Members of this family have been shown to catalyze the C-23 hydroxylation of oleanolic acid to form hederagenin. The T. wilfordii genome contains several CYP72 family members, though their specific function in oleanane biosynthesis is yet to be confirmed.[1]

  • Oxidation to a Carboxylic Acid: The newly formed C-23 hydroxyl group is then further oxidized to a carboxylic acid. The enzyme responsible for this step has not been identified but is likely another CYP450 or a dehydrogenase.

  • Substrate: Oleanolic acid

  • Intermediate: 23-hydroxy-oleanolic acid

  • Product: this compound

  • Putative Enzyme Families: CYP72A and other oxidoreductases

The following diagram illustrates the proposed biosynthetic pathway.

Biosynthesis_of_3-Hydroxy-12-oleanene-23,28-dioic_acid cluster_0 Core Triterpenoid Pathway cluster_1 Enzyme Families 2_3_Oxidosqualene 2_3_Oxidosqualene beta_Amyrin beta_Amyrin 2_3_Oxidosqualene->beta_Amyrin TwOSC2 Oleanolic_Acid Oleanolic_Acid beta_Amyrin->Oleanolic_Acid CYP716A (putative) (C-28 Oxidation) Target_Compound 3-Hydroxy-12-oleanene- 23,28-dioic acid Oleanolic_Acid->Target_Compound CYP72A (putative) & other oxidases (C-23 Oxidation) OSC Oxidosqualene Cyclase CYP450_1 Cytochrome P450 (CYP716A) CYP450_2 Cytochrome P450 (CYP72A) Gene_Cloning_Workflow Start Start Homology_Search Homology Search in T. wilfordii Genome/Transcriptome Databases Start->Homology_Search Primer_Design Primer Design for Full-Length CDS Homology_Search->Primer_Design PCR_Amplification PCR Amplification of Candidate Genes Primer_Design->PCR_Amplification RNA_Extraction Total RNA Extraction from T. wilfordii Tissues cDNA_Synthesis First-Strand cDNA Synthesis RNA_Extraction->cDNA_Synthesis cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli for Plasmid Propagation Vector_Ligation->Transformation Sequencing Sequence Verification Transformation->Sequencing End End Sequencing->End

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers in drug discovery and development. The document details its chemical identity, solubility characteristics, and predicted acidity. Furthermore, it outlines standardized experimental protocols for determining key physicochemical parameters and illustrates a potential biological mechanism of action through the inhibition of the NF-κB signaling pathway, along with a representative experimental workflow for its isolation.

Core Physicochemical Properties

This compound, with the CAS number 226562-47-6, is a complex organic molecule with a multifaceted structure that dictates its physical and chemical behavior.[1] The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in research and development.

PropertyValueSource
Molecular Formula C30H46O5[]
Molecular Weight 486.7 g/mol []
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Melting Point Not reported in the consulted literature.
pKa (Predicted) Acidic pKa values are predicted for the two carboxylic acid groups, though experimental values are not readily available.

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to the characterization of any compound intended for pharmaceutical development. The following sections describe generalized, yet detailed, methodologies for ascertaining the melting point and solubility of triterpenoids like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. The following protocol outlines a standard method for its determination using a capillary melting point apparatus.

  • Sample Preparation: A small quantity of the powdered this compound is carefully packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Initial Rapid Heating: The sample is heated at a rapid rate (e.g., 10-20°C/minute) to determine an approximate melting range.

  • Slow and Precise Heating: A fresh sample is then heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Solubility

Assessing the solubility of a compound in various solvents is crucial for formulation development and for designing biological assays. A common method for determining solubility is the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Biological Activity and Signaling Pathway

While direct studies on this compound are limited, research on closely related triterpenoids, such as 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), has demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is proposed that this class of compounds may exert its effect by preventing the degradation and phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This mechanism is depicted in the following diagram.

NF_kappa_B_Inhibition Proposed Inhibition of NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates p_IkB_alpha p-IκBα IkB_NFkB_Complex IκBα-NF-κB (Inactive) IkB_alpha->IkB_NFkB_Complex NF_kB NF-κB (p50/p65) NF_kB->IkB_NFkB_Complex Active_NF_kB Active NF-κB IkB_NFkB_Complex->IkB_alpha Releases IkB_NFkB_Complex->NF_kB Releases Ub_Proteasome Ubiquitin-Proteasome Degradation p_IkB_alpha->Ub_Proteasome Targets for Nucleus Nucleus Active_NF_kB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, etc.) Nucleus->Transcription Initiates Compound 3-Hydroxy-12-oleanene- 23,28-dioic acid Compound->IKK Inhibits

Proposed Inhibition of NF-κB Signaling Pathway

Experimental Workflow: Isolation from a Natural Source

This compound can be isolated from various plant sources, including Tripterygium wilfordii.[3] The general workflow for its extraction and purification is outlined below. This process involves solvent extraction followed by chromatographic separation to yield the pure compound.

Isolation_Workflow General Workflow for Isolation from a Plant Source Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify pure fractions Purification Further Purification (e.g., Preparative HPLC) Pooling->Purification Pure_Compound Pure 3-Hydroxy-12-oleanene- 23,28-dioic acid Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

General Isolation Workflow

Conclusion

This technical guide consolidates the currently available physicochemical data for this compound. While foundational information regarding its chemical formula, molecular weight, and solubility in organic solvents is established, further experimental determination of properties such as its precise melting point and aqueous solubility is warranted. The outlined experimental protocols provide a framework for such investigations. The potential inhibitory effect on the NF-κB pathway suggests a promising avenue for its application in anti-inflammatory research and drug development. The provided workflow for its isolation serves as a practical guide for obtaining this compound from natural sources for further study. This document aims to be a valuable resource for scientists and researchers, facilitating the advancement of knowledge and potential therapeutic applications of this intriguing natural product.

References

An In-depth Technical Guide on the Structural Elucidation and Stereochemistry of 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and stereochemical determination of 3-Hydroxy-12-oleanene-23,28-dioic acid (CAS No: 226562-47-6), a pentacyclic triterpenoid (B12794562) of the oleanane-type. This document details the spectroscopic methods and experimental protocols integral to characterizing this natural product, presenting quantitative data in a clear, tabular format and visualizing key experimental workflows.

Introduction

This compound is a naturally occurring triterpenoid with a molecular formula of C₃₀H₄₆O₅ and a molecular weight of 486.7 g/mol .[] This class of compounds, characterized by a five-ring carbon skeleton, has garnered significant interest in the scientific community for its diverse biological activities. Accurate structural elucidation and stereochemical assignment are fundamental to understanding its structure-activity relationships and potential therapeutic applications. The structural backbone is the oleanane (B1240867) skeleton, which features a characteristic double bond between carbons 12 and 13. The stereochemistry of the ring junctions is a critical aspect of its three-dimensional structure. In oleanane-type triterpenoids, the A/B, B/C, and C/D ring junctions typically have a trans configuration, while the D/E ring junction is cis.

Structural Elucidation Methodology

The structural determination of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Analysis

2.1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact molecular weight of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the connectivity of the molecule, revealing characteristic losses of functional groups such as hydroxyl and carboxyl moieties.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural assignment.

  • ¹H-NMR (Proton NMR): Provides information on the chemical environment of each proton, including their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. This helps to identify the types of protons present (e.g., methyl, methylene, methine, olefinic).

  • ¹³C-NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical shifts, indicating the types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl, olefinic).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the carbon skeleton and assigning the positions of functional groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Quantitative Spectroscopic Data

While a specific publication with the complete NMR data for this compound is not publicly available in the searched resources, the following table presents typical chemical shift ranges for key functional groups in similar oleanane-type triterpenoids. These values serve as a reference for the expected spectroscopic features of the target molecule.

Carbon Atom Typical ¹³C Chemical Shift (ppm) Proton(s) Typical ¹H Chemical Shift (ppm) Key HMBC Correlations
C-3~79.0H-3~3.20 (dd)H-3 with C-1, C-2, C-4, C-5, C-23, C-24
C-12~122.5H-12~5.30 (t)H-12 with C-9, C-11, C-13, C-14, C-18
C-13~144.0---
C-23~178.0--H-3, H-5 with C-23
C-28~180.0--H-16, H-17, H-22 with C-28

Stereochemistry

The stereochemistry of this compound is a critical determinant of its biological activity. The relative stereochemistry is primarily determined using NOESY/ROESY experiments, which reveal through-space interactions between protons.

Key stereochemical features of the oleanane skeleton include:

  • The hydroxyl group at C-3 is typically in the β-orientation (equatorial).

  • The methyl groups at C-4 (C-24), C-8 (C-26), C-10 (C-25), C-14 (C-27), C-17 (a carboxyl group at C-28 in this case), and C-20 (C-29, C-30) have defined stereochemistries that can be confirmed by NOESY correlations. For instance, a NOE between H-3α (axial) and the methyl protons at C-24 would support a β-orientation of the C-23 carboxyl group.

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and structural elucidation of oleanane-type triterpenoids like this compound from a plant source.

Isolation and Purification

experimental_workflow plant_material Dried and Powdered Plant Material extraction Extraction with a suitable solvent (e.g., Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), n-Butanol) extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. General workflow for the isolation and purification of this compound.
  • Extraction: The dried and powdered plant material is exhaustively extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Solvent-Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compound (typically the ethyl acetate or n-butanol fraction) is subjected to repeated column chromatography over silica (B1680970) gel and/or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield the pure compound.

Structure Elucidation Workflow

structure_elucidation_workflow pure_compound Pure Compound ms_analysis Mass Spectrometry (HRMS) - Molecular Formula Determination - Fragmentation Analysis pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) pure_compound->nmr_analysis data_interpretation Spectroscopic Data Interpretation ms_analysis->data_interpretation nmr_analysis->data_interpretation structure_proposal Proposed 2D Structure and Stereochemistry data_interpretation->structure_proposal final_structure Final Structure of this compound structure_proposal->final_structure

Figure 2. Workflow for the structural elucidation of the purified compound.
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) for NMR analysis. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Data Acquisition: A comprehensive set of MS and NMR experiments are performed as described in section 2.1.

  • Data Analysis and Interpretation: The spectroscopic data are collectively analyzed to piece together the structure. The molecular formula is determined from HRMS. The carbon skeleton is assembled using ¹³C, HSQC, and HMBC data. The proton spin systems are identified using ¹H and COSY spectra. The relative stereochemistry is determined from NOESY data.

  • Structure Confirmation: The proposed structure is confirmed by comparing the acquired spectroscopic data with that of known related compounds from the literature.

Conclusion

The structural elucidation and stereochemical assignment of this compound is a systematic process that relies on the application of advanced spectroscopic techniques. A combination of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its planar structure and three-dimensional arrangement. This detailed structural information is paramount for its further investigation as a potential therapeutic agent and for the synthesis of novel analogs with enhanced biological activity.

References

Spectroscopic and Structural Elucidation of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[] This natural product has been isolated from plant sources such as Tripterygium wilfordii, a plant used in traditional Chinese medicine.[2] Triterpenoids are of significant interest to the scientific community due to their diverse pharmacological activities. This guide provides a detailed overview of the spectroscopic data (NMR and MS) for this compound, intended to aid researchers in its identification, characterization, and further development.

Chemical Structure and Properties

  • Molecular Formula: C₃₀H₄₆O₅[]

  • Molecular Weight: 486.7 g/mol []

  • CAS Number: 226562-47-6

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~3.20dd5.0, 11.0
H-12~5.30t3.5
CH₃ (s)0.75 - 1.25s-
CH₂ (m)1.00 - 2.20m-
CH (m)1.00 - 2.90m-

Disclaimer: These are predicted values based on analogous structures and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-3~79.0
C-12~122.5
C-13~144.0
C-23~178.0
C-28~180.0
CH₃15.0 - 33.0
CH₂16.0 - 48.0
CH37.0 - 56.0
C (quaternary)30.0 - 48.0

Disclaimer: These are predicted values based on analogous structures and should be confirmed with experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

Technique Ion Mode Observed m/z Interpretation
ESI-MSNegative485[M-H]⁻
EI-MSPositive191Base peak, retro-Diels-Alder fragment

Electrospray ionization (ESI) in negative ion mode is expected to show a prominent deprotonated molecular ion [M-H]⁻ at m/z 485, confirming the molecular weight.[5] Electron ionization (EI) mass spectrometry typically induces a characteristic retro-Diels-Alder fragmentation of the C-ring in oleanane-type triterpenes, resulting in a diagnostic base peak at m/z 191.[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for triterpenoids are crucial for reproducible results. The following are generalized yet detailed methodologies based on standard practices for this class of compounds.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated pyridine (B92270) (C₅D₅N). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of about 220 ppm.

    • 2D NMR: For complete structural assignment, a suite of 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile, typically at a concentration of 10-100 µg/mL.

  • ESI-MS: The sample solution is introduced into an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analysis is performed in both positive and negative ion modes. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity.

  • HRMS (High-Resolution Mass Spectrometry): For accurate mass measurement and elemental composition determination, the analysis is performed on a high-resolution instrument such as a TOF (Time-of-Flight) or Orbitrap mass spectrometer.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Tripterygium wilfordii) extraction Solvent Extraction plant_material->extraction chromatography Chromatographic Separation (e.g., Column, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound nmr_analysis NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (ESI, HRMS) pure_compound->ms_analysis data_interpretation Data Interpretation nmr_analysis->data_interpretation ms_analysis->data_interpretation structure_confirmation Structure Confirmation data_interpretation->structure_confirmation

Caption: Experimental workflow for isolation and analysis.

Key Structural Correlations (Hypothetical HMBC)

This diagram illustrates some of the key expected long-range proton-carbon correlations (HMBC) that would be crucial in confirming the structure of this compound.

hmbc_correlations cluster_structure Key Structural Moieties H12 H-12 C13 C-13 H12->C13 C_skeleton Carbon Skeleton H12->C_skeleton H3 H-3 H3->C_skeleton Me_groups Methyl Protons C23 C-23 (COOH) Me_groups->C23 Me_groups->C_skeleton C28 C-28 (COOH)

Caption: Hypothetical key HMBC correlations.

References

Biological Activity Screening of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid, also known as Gypsogenic acid, is a pentacyclic triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Isolated from various plant species, including those of the Gypsophila genus, this natural compound has demonstrated notable potential in preclinical studies, particularly in the realms of oncology and immunology.[1] This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its cytotoxic and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of implicated signaling pathways are presented to facilitate further research and development efforts.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined in various studies.

Quantitative Cytotoxicity Data

The following table summarizes the reported IC50 values for this compound against several human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
K-562Chronic Myeloid Leukemia>100, 227.6[2][3]
HL-60Acute Myeloid Leukemia>100, 61.1[2][3]
SKW-3Lymphoid Leukemia79.1[2]
BV-173Lymphoid Leukemia41.4[2]
LAMA-84Myeloid Leukemia100 - 125[3]
EJBladder Carcinoma100 - 125[3]
HL-60/DoxDoxorubicin-resistant HL-60100 - 125[3]

Anti-inflammatory Activity

Research into the anti-inflammatory properties of oleanane-type triterpenoids suggests that this compound likely exerts its effects through the modulation of key inflammatory pathways. A structurally related compound, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), has been shown to significantly suppress the inflammatory response in lipopolysaccharide (LPS)-induced macrophages.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of HLEDA is attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This is a crucial pathway that regulates the expression of numerous pro-inflammatory genes. HLEDA has been observed to decrease the activation of NF-κB by inhibiting the degradation and phosphorylation of its inhibitory protein, IκBα.[4] This action prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus, thereby downregulating the transcription of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4]

Quantitative Anti-inflammatory Data

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activity screening of this compound.

Cytotoxicity Assays

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

    • Washing: Wash the plates with slow-running tap water to remove the TCA and excess medium.

    • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye.

    • Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Principle: NO is an unstable molecule that rapidly converts to nitrite (B80452) (NO2-) in aqueous solution. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured to quantify NO production.

  • Protocol:

    • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) and incubate for 24 hours.

    • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

    • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

ELISA is a highly sensitive technique used to quantify the levels of specific proteins, such as pro-inflammatory cytokines.

  • Principle: This assay utilizes a pair of antibodies specific to the target cytokine. One antibody is coated onto the plate to capture the cytokine, and the other is linked to an enzyme that produces a measurable signal upon the addition of a substrate.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat macrophage cells as described in the Griess assay protocol.

    • Sample Collection: Collect the cell culture supernatant.

    • ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α or IL-1β ELISA kit. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating to allow cytokine capture.

      • Washing the plate.

      • Adding the detection antibody.

      • Incubating and washing.

      • Adding the enzyme-linked secondary antibody.

      • Incubating and washing.

      • Adding the substrate and stopping the reaction.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

    • Data Analysis: Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of cytokine inhibition.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Cytotoxicity Screening cluster_1 Anti-inflammatory Screening start_cyt Cancer Cell Lines (e.g., K-562, HL-60) treat_cyt Treat with this compound (various concentrations) start_cyt->treat_cyt assay_cyt Perform Cytotoxicity Assay (MTT or SRB) treat_cyt->assay_cyt data_cyt Measure Absorbance & Calculate % Viability assay_cyt->data_cyt ic50_cyt Determine IC50 Values data_cyt->ic50_cyt start_inflam Macrophage Cell Line (e.g., RAW 264.7) treat_inflam Pre-treat with this compound start_inflam->treat_inflam stim_inflam Stimulate with LPS treat_inflam->stim_inflam assay_no Griess Assay for Nitric Oxide stim_inflam->assay_no assay_cytokine ELISA for TNF-α & IL-1β stim_inflam->assay_cytokine data_inflam Quantify Inflammatory Mediators assay_no->data_inflam assay_cytokine->data_inflam inhibition_inflam Calculate % Inhibition data_inflam->inhibition_inflam

Caption: Workflow for screening the cytotoxic and anti-inflammatory activities.

Proposed Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Compound 3-Hydroxy-12-oleanene- 23,28-dioic acid Compound->IKK Inhibits (?) IkappaB IκBα Compound->IkappaB Prevents Phosphorylation & Degradation IKK->IkappaB Phosphorylates pIkappaB p-IκBα NFkB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) pIkappaB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Mediators Nitric Oxide (NO) TNF-α, IL-1β Transcription->Mediators Inflammation Inflammation Mediators->Inflammation

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound demonstrates significant potential as a bioactive compound with both cytotoxic and anti-inflammatory properties. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate its therapeutic applications. Future studies should focus on elucidating the precise molecular targets, expanding the screening to a wider range of cancer cell lines and inflammatory models, and conducting in vivo efficacy and safety studies. The detailed experimental workflows and signaling pathway diagrams presented herein serve as valuable tools to guide these future research endeavors.

References

The Quest for Novel Oleanane Triterpenoids: A Technical Guide to Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oleanane (B1240867) triterpenoids, a class of pentacyclic triterpenoids, are a focal point of natural product chemistry and drug discovery due to their diverse and potent biological activities. These activities include anti-inflammatory, anti-cancer, antiviral, and hepatoprotective effects. The discovery and isolation of novel oleanane triterpenoids from natural sources are critical for expanding the chemical space for potential therapeutic agents. This technical guide provides an in-depth overview of the core methodologies employed in the discovery and isolation of these valuable compounds, supported by recent examples from the scientific literature.

Introduction to Oleanane Triterpenoids

Oleanane triterpenoids are derived from the cyclization of squalene (B77637) and are characterized by a pentacyclic skeleton.[1] Oleanolic acid is a well-known example of this class.[1] The structural diversity of oleanane triterpenoids arises from variations in oxidation patterns, substitutions, and glycosylation, leading to a wide array of biological functions.[2][3] While naturally occurring oleanane triterpenoids exhibit modest bioactivity, synthetic modifications have led to analogues with significantly enhanced potency.[4][5]

General Workflow for Discovery and Isolation

The process of discovering and isolating novel oleanane triterpenoids from natural sources typically follows a multi-step workflow. This process begins with the collection and preparation of the biological material, followed by extraction, fractionation, and purification, and culminates in structure elucidation and biological evaluation.

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Fractionation & Purification cluster_2 Phase 3: Structure Elucidation & Bioactivity A Plant/Fungal Material Collection & Drying B Grinding to Powder A->B C Solvent Extraction (e.g., Methanol (B129727), Ethanol (B145695), n-Hexane) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (e.g., n-Hexane, Ethyl Acetate) D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Preparative HPLC F->G H Pure Compounds G->H I Spectroscopic Analysis (NMR, MS, IR) H->I K Biological Activity Assays H->K J Structure Determination I->J

Figure 1: General workflow for the discovery and isolation of oleanane triterpenoids.

Case Studies: Isolation of Novel Oleanane Triterpenoids

Recent research has led to the isolation of several novel oleanane triterpenoids from diverse natural sources. The following sections detail the experimental protocols from selected studies.

Coffecanolic Acid from Coffea canephora

A new oleanane-skeleton triterpene, coffecanolic acid, was isolated from the dried powdered trunks of Coffea canephora.[6]

Experimental Protocol:

  • Extraction: The dried powdered trunks of C. canephora were extracted with n-hexane.

  • Fractionation: The n-hexane extract underwent extensive fractionation to yield the pure compounds.

  • Structure Elucidation: The chemical structure of coffecanolic acid was determined using FT-IR, 1D and 2D NMR, and HR-ESI-MS data analysis.[6]

CompoundSourceBioactivityIC50 (µM)
Coffecanolic acid (1)Coffea canephoraα-glucosidase inhibition83.0 ± 1.2[6]
Sumaresinolic acid (2)Coffea canephoraα-glucosidase inhibition-
Oleanolic acid (3)Coffea canephoraα-glucosidase inhibition-
3-O-acetyloleanolic acid (4)Coffea canephoraα-glucosidase inhibition-
Acarbose (Positive Control)-α-glucosidase inhibition209.8 ± 0.3[6]

Table 1: α-Glucosidase inhibitory activity of oleanane triterpenoids from Coffea canephora.[6]

Novel Glycosides from Saponaria officinalis Seeds

A systematic phytochemical investigation of the seeds of Saponaria officinalis resulted in the isolation of 17 oleanane-type triterpene glycosides, including seven new compounds.[7][8]

Experimental Protocol:

  • Extraction and Isolation: The study involved a systematic phytochemical investigation to isolate the triterpene glycosides.

  • Structure Elucidation: The structures of the new glycosides were determined through detailed analysis of NMR spectroscopic data, along with chromatographic and spectroscopic analyses following chemical transformation.[7][8]

CompoundCell LineCytotoxicity (IC50 in µM)
Compound 1HL-60Potent
SBC-3Potent
Compound 4HL-60Potent
SBC-3Potent
Compound 10HL-60Potent
SBC-3Potent
CisplatinHL-60, SBC-3Potent (Reference)

Table 2: Cytotoxicity of selected oleanane-type triterpene glycosides from Saponaria officinalis.[7][8]

Oleanane Saponins (B1172615) from Calendula stellata

Five previously undescribed bisdesmosidic triterpenoid (B12794562) saponins, named calendustellatosides A-E, were isolated from the 70% ethanol extract of the whole plant of Calendula stellata.[9]

Experimental Protocol:

  • Extraction: The whole plant of C. stellata was extracted with 70% ethanol.

  • Isolation: The extract was subjected to further separation to isolate the saponins.

  • Structure Elucidation: The structures were determined by 1D- and 2D-NMR spectroscopy, high-resolution mass spectrometry, and acid hydrolysis.[9]

CompoundCell LineCytotoxicity (IC50 in µM)
Calendustellatoside BHT108047 ± 0.6[9]
Calendustellatoside DHT108039 ± 0.5[9]

Table 3: Cytotoxic activity of calendustellatosides from Calendula stellata.[9]

C-29 Oxygenated Oleanane Triterpenoids from Fuscoporia torulosa

Two new C-29 oxygenated oleanane-type triterpenes were isolated from the methanol extract of the fruiting bodies of the basidiomycete Fuscoporia torulosa.[10]

Experimental Protocol:

  • Extraction: The fruiting bodies of F. torulosa were extracted with methanol.

  • Isolation: The methanol extract was processed to isolate the new triterpenes.

  • Structure Elucidation: The structures were determined by NMR and HREIMS analysis.[10]

Structure Elucidation Techniques

The determination of the complex structures of novel oleanane triterpenoids relies on a combination of modern spectroscopic techniques.

G cluster_0 Core Spectroscopic Methods cluster_1 Structure Confirmation NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Structure Final Structure NMR->Structure MS Mass Spectrometry (HR-ESI-MS, TOF-MS) MS->Structure IR Infrared Spectroscopy IR->Structure Xray X-ray Crystallography (for crystalline compounds) CD Circular Dichroism (for stereochemistry) Structure->Xray Structure->CD

Figure 2: Key techniques for the structure elucidation of oleanane triterpenoids.

High-performance liquid chromatography (HPLC) is a prevalent analytical technique for the analysis of oleanane triterpenoids, often coupled with detectors like UV/PDA or evaporative light scattering detection (ELSD).[11] For more detailed identification, HPLC-MS is highly effective.[11][12]

Biological Activities and Future Perspectives

Novel oleanane triterpenoids continue to be a promising source of lead compounds for drug development. The cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of newly discovered compounds underscore their therapeutic potential.[4][6][7][8][13] The development of synthetic derivatives of natural oleanane triterpenoids has also been a successful strategy to enhance their biological activities.[4][5]

Future research will likely focus on:

  • Exploring underexplored biological sources, including endophytic fungi and marine organisms.

  • Utilizing advanced hyphenated analytical techniques for rapid screening and identification.

  • Employing metabolic engineering and synthetic biology approaches for the sustainable production of valuable oleanane triterpenoids.[14]

  • Investigating the molecular mechanisms of action of novel compounds to identify new therapeutic targets.

The continued exploration of nature's chemical diversity, coupled with advancements in analytical and synthetic chemistry, will undoubtedly lead to the discovery of more novel and potent oleanane triterpenoids with significant therapeutic applications.

References

Preliminary Insights into the Mechanism of Action of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. While research on this specific molecule is in its early stages, this document synthesizes the available data on its biological activities and draws inferences from closely related oleanane-type triterpenoids to propose potential signaling pathways and molecular targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the foundational science behind this compound and its potential for future investigation.

Introduction

This compound is a naturally occurring triterpenoid that has been isolated from medicinal plants such as Tripterygium wilfordii[1][2]. Triterpenoids are a large and structurally diverse class of natural products known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects[1][3]. Preliminary investigations suggest that this compound shares these properties, making it a compound of interest for further drug development[1][]. This document will detail the current understanding of its biological effects and explore its potential mechanisms of action based on available preliminary data and the established activities of structurally similar compounds.

Biological Activities

Preliminary in vitro studies have indicated that this compound possesses several biological activities:

  • Anti-inflammatory Properties: The compound is suggested to have anti-inflammatory effects, potentially through the inhibition of inflammatory pathways[1].

  • Anticancer Activity: Research indicates potential cytotoxic effects against various cancer cell lines, suggesting its possible application in oncology[1].

  • Antioxidant Properties: The compound has demonstrated free radical scavenging activity in preliminary studies, which could protect cells from oxidative damage[1].

  • Immunomodulatory Effects: There is an indication that it may influence immune responses, which could be relevant for autoimmune diseases[1].

Due to the limited specific data on this compound, the following sections will leverage findings from a closely related lupane-type triterpene, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) , to illustrate a potential mechanism of action. It is crucial to note that while structurally similar, the biological activity may differ.

Potential Anti-inflammatory Mechanism of Action: Insights from a Structural Analog

A study on HLEDA provides a plausible model for the anti-inflammatory mechanism of this compound. This research demonstrated that HLEDA exerts its anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophages by inhibiting the NF-κB signaling pathway[5].

Inhibition of Pro-inflammatory Mediators

HLEDA was shown to dose-dependently reduce the production of nitric oxide (NO) and significantly suppress the expression of pro-inflammatory cytokines TNF-α and IL-1β at both the mRNA and protein levels in LPS-stimulated macrophages[5].

Modulation of the NF-κB Signaling Pathway

The study revealed that HLEDA efficiently decreased the activation of nuclear factor-kappaB (NF-κB) by inhibiting the degradation and phosphorylation of its inhibitor, IκBα. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes[5]. Furthermore, HLEDA was found to reduce the secretion of High Mobility Group Box 1 (HMGB1), a late-stage inflammatory mediator[5].

A proposed workflow for investigating the anti-inflammatory effects of a compound like this compound, based on the study of HLEDA, is presented below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Conclusion raw_cells RAW264.7 Macrophages compound_treatment Treatment with This compound raw_cells->compound_treatment Pre-treatment lps_stimulation LPS Stimulation no_assay Nitric Oxide (NO) Production Assay lps_stimulation->no_assay cytokine_assay Cytokine (TNF-α, IL-1β) Measurement (ELISA/qPCR) lps_stimulation->cytokine_assay western_blot Western Blot Analysis (NF-κB, IκBα, p-IκBα) lps_stimulation->western_blot hmgb1_assay HMGB1 Secretion Assay lps_stimulation->hmgb1_assay compound_treatment->lps_stimulation data_analysis Quantitative Analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis hmgb1_assay->data_analysis conclusion Conclusion on Anti-inflammatory Mechanism data_analysis->conclusion

Caption: Experimental workflow for investigating anti-inflammatory activity.

The proposed signaling pathway for the anti-inflammatory action, based on the HLEDA study, is depicted below.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IκB Kinase tlr4->ikb_kinase ikb_alpha IκBα ikb_kinase->ikb_alpha Phosphorylates & promotes degradation nf_kb NF-κB nf_kb_active Active NF-κB nf_kb->nf_kb_active Releases nucleus Nucleus nf_kb_active->nucleus Translocates to proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) nucleus->proinflammatory_genes Activates compound This compound (Proposed) compound->inhibition inhibition->ikb_kinase Inhibits (hypothesized)

Caption: Proposed anti-inflammatory signaling pathway.

Potential Anticancer Mechanism of Action: Structure-Activity Relationship Insights

While specific mechanistic studies on the anticancer activity of this compound are lacking, research on other oleanane-type triterpenoids provides valuable insights into potential mechanisms and the importance of its structural features.

A key structural feature influencing the cytotoxic potential of oleanolic acid derivatives is a free carboxyl group at the C-28 position[6]. The presence of this functional group in this compound suggests it may contribute significantly to its potential anticancer activity. Studies on other oleanane (B1240867) triterpenoids with a carboxyl group at C-28 have shown induction of apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and DR-5, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases[7].

The proposed anticancer mechanism could involve the activation of the ERK1/2 MAPK pathway, leading to the induction of apoptosis[7].

anticancer_pathway cluster_intrinsic Intrinsic Apoptosis cluster_extrinsic Extrinsic Apoptosis compound This compound (Proposed) erk12_mapk ERK1/2 MAPK Pathway compound->erk12_mapk bax Bax (Upregulation) erk12_mapk->bax bcl2 Bcl-2 (Downregulation) erk12_mapk->bcl2 dr5 DR-5 (Upregulation) erk12_mapk->dr5 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 apoptosis Apoptosis caspase9->apoptosis dr5->apoptosis

Caption: Proposed anticancer signaling pathway.

Data Presentation

Table 1: Effect of HLEDA on Pro-inflammatory Mediators in LPS-induced RAW264.7 Cells

TreatmentConcentration (µM)NO Production (% of Control)TNF-α mRNA Expression (Fold Change)IL-1β mRNA Expression (Fold Change)
Control-100 ± 5.21.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)-250 ± 12.515.2 ± 1.820.5 ± 2.1
LPS + HLEDA10180 ± 9.19.8 ± 1.112.3 ± 1.5
LPS + HLEDA25130 ± 7.35.1 ± 0.66.8 ± 0.9
LPS + HLEDA50110 ± 6.02.3 ± 0.33.1 ± 0.4*

*Data are hypothetical and presented for illustrative purposes based on the findings reported for HLEDA. p < 0.05 compared to LPS alone.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to investigate the mechanism of action of this compound, based on standard protocols and the study of HLEDA[5].

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Nitric Oxide (NO) Assay

NO production in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR)

Total RNA is extracted from cells using a suitable RNA isolation kit. cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit. qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH). The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against NF-κB p65, IκBα, phospho-IκBα, and β-actin overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a promising natural product with potential anti-inflammatory and anticancer properties. While direct mechanistic studies are currently limited, the analysis of its structural analog, HLEDA, points towards the inhibition of the NF-κB signaling pathway as a plausible anti-inflammatory mechanism. The presence of a C-28 carboxylic acid, a key feature for the cytotoxicity of other oleanane triterpenoids, suggests that its anticancer activity may be mediated through the induction of apoptosis.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. This includes identifying the direct molecular targets of this compound, elucidating its effects on a broader range of signaling pathways implicated in inflammation and cancer, and evaluating its efficacy and safety in preclinical animal models. Such studies are essential to fully understand the therapeutic potential of this compound and to guide its development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Variability of 3-Hydroxy-12-oleanene-23,28-dioic Acid and Related Sapogenins in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series. This class of compounds, derived from the cyclization of squalene, is widely distributed in the plant kingdom and exhibits a vast array of biological activities. This compound, along with its closely related precursor gypsogenin (B1672572) (3β-hydroxy-23-oxoolean-12-en-28-oic acid), forms the aglycone (sapogenin) core of many saponins (B1172615).[1][2] These saponins are of significant interest to the pharmaceutical and cosmetic industries for their diverse properties, including cytotoxic, immunostimulatory, and surfactant activities.[2][3][4]

This technical guide provides a comprehensive overview of the natural sources, quantitative variability, and analytical methodologies for this compound and its immediate precursors. Due to the prevalence of literature focusing on gypsogenin and its glycosides as the primary stored forms in plants, this guide synthesizes data on these related compounds to provide a broader understanding of their variability. The document details the biosynthetic origins, presents quantitative data from various plant species, outlines common experimental protocols for extraction and analysis, and provides visual workflows and pathway diagrams to aid in research and development.

Biosynthesis of Oleanane-Type Triterpenoids

The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. This cyclization yields the foundational pentacyclic oleanane skeleton, β-amyrin.[5][6] Subsequent, highly specific enzymatic oxidations at various positions on this backbone lead to the vast diversity of oleanane triterpenoids observed in nature.

The pathway to this compound involves key oxidation steps at the C-23 and C-28 positions of the β-amyrin scaffold. Oxidation of the C-28 methyl group to a carboxylic acid is a common step in the formation of many oleanane sapogenins. The defining feature of gypsogenin and its derivatives is the further oxidation of the C-23 methyl group, first to an aldehyde (forming gypsogenin) and subsequently to a carboxylic acid, yielding this compound.[5]

Biosynthetic Pathway cluster_main Biosynthesis from β-Amyrin b_amyrin β-Amyrin oleanolic Oleanolic Acid b_amyrin->oleanolic Oxidation at C-28 gypsogenin Gypsogenin (3β-hydroxy-23-oxoolean-12-en-28-oic acid) b_amyrin->gypsogenin Oxidation at C-23 (aldehyde) & C-28 (acid) dioic_acid This compound gypsogenin->dioic_acid Oxidation at C-23 (aldehyde to acid)

Caption: Simplified biosynthetic pathway from β-amyrin to key oleanane sapogenins.

Variability and Distribution in Plant Species

This compound and its related saponins are predominantly found in species belonging to the Caryophyllaceae family, with notable concentrations in the genera Gypsophila and Saponaria.[4] The compound has also been isolated from other plants, such as Tripterygium wilfordii.[7] The content of these triterpenoids can vary significantly based on the plant species, the specific organ (roots are often a rich source), and the age of the plant.[2]

Quantitative analyses in the literature have largely focused on the more stable and abundant prosaponins, particularly the 3-O-glucuronide derivatives of gypsogenin and the related quillaic acid. These molecules are direct precursors to the aglycones and serve as reliable markers for quantifying the sapogenin potential of a plant extract.

Quantitative Data Summary

The following table summarizes the quantitative data for gypsogenin 3-O-glucuronide, a key prosaponin, in various plant species. This data provides a comparative baseline for the potential yield of gypsogenin-derived compounds.

Plant SpeciesPlant PartCompound QuantifiedContent (mg/g dry weight)Reference
Gypsophila paniculataRootsGypsogenin 3-O-glucuronide30.2 ± 1.5
Gypsophila paniculata (cultivated, 3-year-old)RootsGypsogenin 3-O-glucuronide5.3[8]
Gypsophila sp.RootsGypsogenin 3-O-glucuronide7.4079 ± 0.0723[2]
Silene vulgarisRootsGypsogenin 3-O-glucuronide12.9 ± 0.6
Saponaria officinalisRootsGypsogenin 3-O-glucuronide0.7 ± 0.1

Note: The data presented is for the direct precursor prosaponin, as quantitative data for the free this compound is limited in the literature.

Methodologies for Extraction, Isolation, and Quantification

The analysis of oleanane-type sapogenins from plant matrices requires a multi-step process involving extraction, purification, and quantification. The specific protocol can be adapted based on the target molecule (prosapogenin vs. aglycone) and the complexity of the plant matrix.

Experimental Workflow start Plant Material (e.g., Roots) prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., Ultrasound-assisted with Ethanol) prep->extraction hydrolysis Mild Acid Hydrolysis (Optional: for prosaponins) extraction->hydrolysis purification Purification / Cleanup (e.g., Solid Phase Extraction) hydrolysis->purification analysis Analysis (HPLC or UHPLC-MS) purification->analysis end Quantification & Structure Elucidation analysis->end

Caption: General experimental workflow for the analysis of oleanane sapogenins.

Detailed Experimental Protocols

4.1.1 Sample Preparation and Extraction

  • Preparation: Plant material (typically roots) is harvested, washed, and dried at 40-60°C to a constant weight. The dried material is then ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction: A known quantity of the powdered plant material is extracted using an appropriate solvent. A common method is ultrasound-assisted extraction (UAE), which enhances efficiency.

    • Solvent: 10% to 80% aqueous ethanol (B145695) or methanol (B129727).[8]

    • Ratio: A solid-to-liquid ratio of 1:30 (w/v) is often used.[8]

    • Procedure: The mixture is sonicated for a period of 15-30 minutes. The process is typically repeated three times to ensure exhaustive extraction.[8]

    • Post-Extraction: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

4.1.2 Hydrolysis for Prosaponin Analysis

To quantify specific prosaponins like gypsogenin 3-O-glucuronide, a mild acid hydrolysis is performed on the crude saponin (B1150181) extract. This step cleaves the more complex sugar chains attached at C-28 while preserving the stable glucuronide linkage at C-3.

  • Reagent: 2M HCl.

  • Procedure: The extract is heated with the acid at a controlled temperature (e.g., 80°C) for a defined period.

  • Neutralization: The reaction is stopped, and the mixture is neutralized.

4.1.3 Purification and Isolation

Solid-Phase Extraction (SPE) is a widely used technique to clean up the crude extract and isolate the triterpenoid fraction.

  • Stationary Phase: C18 cartridges are commonly used.

  • Procedure: The cartridge is conditioned with methanol and then water. The aqueous sample is loaded onto the cartridge.

  • Elution: The cartridge is washed with water to remove polar impurities. The saponins are then eluted with a solvent of higher organic content, such as methanol or acetonitrile (B52724).[2]

4.1.4 Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector is the standard for quantification.

  • Column: A C18 reversed-phase column is typically employed.

  • Mobile Phase: A gradient elution system is common, often using a mixture of acetonitrile and water, both containing a small percentage of an acidifier like formic acid or acetic acid to improve peak shape.

  • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used. MS provides higher selectivity and allows for structural confirmation.[8]

  • Quantification: The concentration of the target analyte is determined by comparing its peak area to a calibration curve generated from an authentic reference standard.

4.1.5 Structure Elucidation

For the identification of novel compounds or the confirmation of known structures, a combination of spectroscopic techniques is required.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides the exact mass and elemental composition. MS/MS fragmentation patterns help in elucidating the structure of the aglycone and the sequence of sugar units.[9]

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for unambiguously determining the complete structure, including the stereochemistry and the linkage positions of the glycosidic bonds.[9][10]

Conclusion

The content of this compound and its related sapogenins shows significant variability across different plant species, with members of the Caryophyllaceae family being particularly rich sources. Quantitative analysis is most reliably performed on the stable prosaponin precursors, such as gypsogenin 3-O-glucuronide, using robust analytical techniques like UHPLC-MS. The detailed methodologies and workflows presented in this guide provide a framework for researchers to accurately extract, quantify, and characterize these bioactive compounds, facilitating their potential development in the pharmaceutical and other industries. Further research is warranted to explore a wider range of plant species and to correlate the variability in saponin content with genetic and environmental factors.

References

Methodological & Application

Application Note: Quantification of 3-Hydroxy-12-oleanene-23,28-dioic acid in Plant Extracts Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) compound that has been isolated from plants such as Tripterygium wilfordii.[1][2] Triterpenoids are of significant interest in the biomedical field for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[] Accurate and sensitive quantification of these compounds in complex plant matrices is crucial for quality control, pharmacokinetic studies, and the development of new phytopharmaceuticals. This application note details a robust and reliable method for the quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward extraction protocol and a highly selective Multiple Reaction Monitoring (MRM) mode for detection.

Principle The method is based on the extraction of this compound from a dried and powdered plant matrix using a methanol-water solution. The extract is then clarified and analyzed by a reverse-phase LC-MS/MS system. Chromatographic separation is achieved on a C18 column, which separates the analyte from other matrix components. The analyte is then ionized using electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer operating in MRM mode. This technique provides high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing interferences from the complex plant extract matrix.[4][5]

Experimental Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Plant Material Collection (e.g., Tripterygium wilfordii leaves/stems) grind Drying & Grinding to Fine Powder start->grind extract Solvent Extraction (80% Methanol (B129727), Sonication) grind->extract filter Filtration & Clarification (0.22 µm Syringe Filter) extract->filter lcms LC-MS/MS Analysis (UPLC-TQ-MS) filter->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq peak Peak Integration & Calibration Curve Generation data_acq->peak quant Quantification of Analyte peak->quant report Result Reporting (mg/kg) quant->report

Caption: Overall workflow for the quantification of this compound.

Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Triple Quadrupole (TQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Analytical balance, vortex mixer, centrifuge, sonicator.

    • Syringe filters (0.22 µm, PTFE or nylon).

    • Standard laboratory glassware.

  • Reagents:

    • This compound analytical standard (Purity >98%).

    • Internal Standard (IS), e.g., a structurally similar compound not present in the sample, such as Glycyrrhetic acid.[4]

    • Methanol (LC-MS grade).

    • Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 80% methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Glycyrrhetic acid) in methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 80% methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol

This protocol is adapted from established methods for triterpenoid extraction from plant materials.[6][7]

  • Homogenization: Dry the plant material (e.g., leaves, stems) at 40°C and grind it into a fine, homogenous powder.

  • Extraction: Accurately weigh 200 mg of the powdered sample into a centrifuge tube. Add 20 mL of 80% methanol.[7]

  • Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 45 minutes to ensure thorough extraction.[6]

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Dilution & Filtration: Collect the supernatant. Dilute the extract 10-fold with 80% methanol (or as needed to fall within the calibration range). Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.[6]

LC-MS/MS Method

The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

The conditions are based on typical separation methods for triterpenoid acids.[6][8]

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Gradient Program See Table 2 below

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 - 1.0 5
1.0 - 18.0 Ramp from 5 to 98
18.0 - 22.0 98
22.0 - 22.1 Ramp from 98 to 5

| 22.1 - 25.0 | 5 (Re-equilibration) |

Mass Spectrometry Parameters

For quantification, Multiple Reaction Monitoring (MRM) is the preferred mode due to its high selectivity and sensitivity.[4] The molecular weight of this compound is 486.7 g/mol .[] The deprotonated molecule [M-H]⁻ would be at m/z 485.7.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Rates Optimize for instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification (Hypothetical) Note: These transitions must be optimized by infusing the standard compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 485.7To be determined150To be determined
This compound (Qualifier) 485.7To be determined150To be determined
Internal Standard (e.g., Glycyrrhetic Acid) 469.3To be determined150To be determined

Data Presentation and Results

Data analysis involves integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of this compound in the plant samples is then calculated using the linear regression equation from the calibration curve.

Table 4: Example Quantitative Results Note: The following data for Oleanolic and Ursolic acid from a study on loquat leaf extract is provided as an example of how to present results. Actual concentrations will vary based on the plant species and extraction efficiency.

Sample IDPlant MatrixAnalyteConcentration (mg/kg of dry weight)
Example 1Eriobotrya japonica (Loquat)Oleanolic Acid7.40
Example 2Eriobotrya japonica (Loquat)Ursolic Acid23.6
Sample ATripterygium wilfordiiThis compoundTo be determined by analysis
Sample BTripterygium wilfordiiThis compoundTo be determined by analysis

Conclusion The LC-MS/MS method described provides a selective, sensitive, and reliable protocol for the quantification of this compound in plant extracts. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection will enable researchers to accurately determine the concentration of this bioactive compound, facilitating further research in phytochemistry and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established principles for the separation of oleanane-type triterpenoids and is intended to serve as a comprehensive guide for achieving high purity of the target compound for research and development purposes.

Introduction

This compound (CAS No. 226562-47-6) is a natural product that has been isolated from various plant species, including Tripterygium wilfordii[1][2]. As a member of the triterpenoid class of compounds, it holds potential for various pharmacological applications. Efficient purification is crucial for its characterization and further investigation. Reversed-phase HPLC (RP-HPLC) is a widely adopted and effective technique for the separation of saponins (B1172615) and related triterpenoids[3]. This protocol outlines a robust RP-HPLC method for the purification of this compound.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented below.

PropertyValue/InformationSource
CAS Number 226562-47-6[4][5][]
Molecular Formula C₃₀H₄₆O₅[]
Molecular Weight 486.7 g/mol []
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For enhanced solubility, warming to 37°C and sonication is recommended.[4]
Compound Class Triterpenoid[1]

HPLC Purification Protocol

This protocol is a recommended starting point and may require optimization based on the specific sample matrix and purity requirements.

Sample Preparation
  • Accurately weigh the crude or partially purified extract containing this compound.

  • Dissolve the sample in a suitable solvent. Given its solubility profile, Dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) are recommended.

  • The final concentration of the sample should be in the range of 1-5 mg/mL.

  • For improved solubility, the sample can be gently warmed and sonicated in an ultrasonic bath[4].

  • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following table outlines the recommended HPLC parameters for the purification of this compound.

ParameterRecommended Condition
HPLC System Preparative or Semi-Preparative HPLC System
Column C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Flow Rate 4.0 mL/min
Injection Volume 100 - 500 µL (dependent on column size and sample concentration)
Detection UV at 210 nm
Column Temperature 30°C

Note: Triterpenoids often lack a strong chromophore, making UV detection at low wavelengths necessary[3][7]. If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide improved sensitivity[3][7].

Gradient Elution Program

A gradient elution is recommended to achieve optimal separation of the target compound from impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.04060
25.01090
35.01090
35.14060
45.04060
Fraction Collection
  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the peak of interest, which is anticipated to be this compound.

  • Collect fractions in appropriately sized and labeled collection tubes.

Post-Purification Processing
  • Combine the fractions containing the purified compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.

  • Assess the purity of the final product using analytical HPLC.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude Extract dissolve Dissolve in Methanol/DMSO start->dissolve sonicate Warm and Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Rotary Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze end Purified Compound analyze->end

Caption: Workflow for the HPLC purification of this compound.

Data Presentation

HPLC Method Parameters Summary
ParameterValue
Column Type C18 Reversed-Phase
Column Dimensions 250 x 10 mm
Particle Size 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 4.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C
Gradient Elution Table
Time (min)% Water% Acetonitrile
0.04060
25.01090
35.01090
35.14060
45.04060

Conclusion

The protocol detailed in this application note provides a comprehensive framework for the successful purification of this compound using reversed-phase HPLC. Adherence to this methodology, with appropriate optimization, will enable researchers to obtain a highly purified compound suitable for a wide range of scientific investigations.

References

Application Notes and Protocols for 3-Hydroxy-12-oleanene-23,28-dioic Acid Cytotoxicity Assay in HCT-116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid, is a subject of growing interest in oncological research due to the established anti-cancer properties of structurally similar compounds. Triterpenoids have demonstrated the ability to induce apoptosis and inhibit proliferation in various cancer cell lines. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound against the human colorectal carcinoma cell line, HCT-116. The described methodologies include the MTT assay for cell viability, a caspase-3 activity assay to quantify apoptosis, and western blot analysis to examine the expression of key apoptotic proteins.

Data Presentation

The following tables summarize hypothetical quantitative data for the described experiments, illustrating the potential cytotoxic and apoptotic effects of this compound on HCT-116 cells.

Table 1: Cytotoxicity of this compound on HCT-116 Cells (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
1085.2 ± 3.975.6 ± 4.265.3 ± 3.7
2568.4 ± 4.151.2 ± 3.840.1 ± 3.2
5045.1 ± 3.528.9 ± 3.118.7 ± 2.5
10022.7 ± 2.810.5 ± 2.25.4 ± 1.9
IC50 (µM) ~55 ~28 ~19

Data are presented as mean ± standard deviation of triplicate experiments.

Table 2: Caspase-3 Activity in HCT-116 Cells Treated with this compound (48h)

TreatmentFold Increase in Caspase-3 Activity
Control (Untreated)1.0 ± 0.1
This compound (25 µM)2.8 ± 0.3
This compound (50 µM)4.5 ± 0.4
Staurosporine (1 µM, Positive Control)5.2 ± 0.5

Data are presented as mean ± standard deviation of triplicate experiments.

Table 3: Relative Protein Expression of Apoptotic Markers in HCT-116 Cells (Western Blot, 48h)

TreatmentBax/Bcl-2 RatioCleaved Caspase-3/Pro-Caspase-3 Ratio
Control (Untreated)1.01.0
This compound (50 µM)3.24.1

Values are normalized to the control group.

Experimental Protocols

MTT Cell Viability Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.[3]

  • Prepare serial dilutions of this compound in culture medium.

  • After overnight incubation, replace the medium with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and untreated control wells.

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed HCT-116 Cells (1x10^4 cells/well) incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Add Compound (Varying Concentrations) incubate1->treat incubate2 Incubate (24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent (Incubate 4h) incubate2->add_mtt dissolve Dissolve Formazan (Add DMSO) add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read

MTT Assay Workflow
Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][5][6] The assay utilizes a substrate that releases a chromophore upon cleavage by active caspase-3.[4]

Materials:

  • HCT-116 cells

  • This compound

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 6-well plate and treat with the desired concentrations of the compound for 48 hours.

  • Harvest the cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[4]

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Add 50 µg of protein from each sample to a 96-well plate. Adjust the volume to 50 µL with lysis buffer.

  • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

  • Add 5 µL of the caspase-3 substrate (4 mM DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours in the dark.[7]

  • Measure the absorbance at 405 nm using a microplate reader.[4][6]

  • Calculate the fold increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.

Caspase3_Workflow cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection treat_cells Treat HCT-116 Cells harvest_cells Harvest & Lyse Cells treat_cells->harvest_cells quantify_protein Quantify Protein harvest_cells->quantify_protein add_lysate Add Lysate to Plate quantify_protein->add_lysate add_buffer Add Reaction Buffer add_lysate->add_buffer add_substrate Add DEVD-pNA Substrate add_buffer->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance (405 nm) incubate->read_absorbance

Caspase-3 Assay Workflow
Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.[8]

Materials:

  • Treated and untreated HCT-116 cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated HCT-116 cells with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[9]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathway

The proposed mechanism of action for this compound in inducing apoptosis in HCT-116 cells involves the intrinsic apoptotic pathway. The compound is hypothesized to increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3, which leads to the cleavage of cellular substrates and ultimately, apoptosis.[10][11][12]

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound 3-Hydroxy-12-oleanene- 23,28-dioic acid bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes Permeabilization bcl2->mito Inhibits Permeabilization cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptotic Signaling Pathway

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of 3-Hydroxy-12-oleanene-23,28-dioic acid in LPS-induced RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, such as the murine RAW 264.7 cell line. This response involves the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, governs the expression of these inflammatory mediators.

3-Hydroxy-12-oleanene-23,28-dioic acid is a triterpenoid (B12794562) compound with potential anti-inflammatory properties.[1][] Triterpenoids, as a class, have been shown to exert anti-inflammatory effects by modulating these critical signaling cascades.[3][4] This document provides detailed protocols for evaluating the in vitro anti-inflammatory effects of this compound on LPS-induced RAW 264.7 macrophages.

Experimental Workflow

The overall experimental workflow is designed to first assess the cytotoxicity of the compound, followed by the evaluation of its effect on key inflammatory markers and signaling pathways.

G cluster_0 Initial Steps cluster_1 Cytotoxicity Assessment cluster_2 Anti-inflammatory Evaluation cluster_3 Mechanism of Action RAW 264.7 Cell Culture RAW 264.7 Cell Culture MTT Assay MTT Assay RAW 264.7 Cell Culture->MTT Assay LPS Stimulation LPS Stimulation RAW 264.7 Cell Culture->LPS Stimulation Compound Preparation Compound Preparation Compound Preparation->MTT Assay Compound Preparation->LPS Stimulation MTT Assay->LPS Stimulation Determine non-toxic concentrations Nitric Oxide (NO) Assay Nitric Oxide (NO) Assay LPS Stimulation->Nitric Oxide (NO) Assay Cytokine (TNF-α, IL-6, IL-1β) ELISA Cytokine (TNF-α, IL-6, IL-1β) ELISA LPS Stimulation->Cytokine (TNF-α, IL-6, IL-1β) ELISA Western Blot (NF-κB & MAPK pathways) Western Blot (NF-κB & MAPK pathways) LPS Stimulation->Western Blot (NF-κB & MAPK pathways)

Caption: Experimental workflow for assessing the anti-inflammatory potential of this compound.

Data Presentation

The quantitative data obtained from the following assays should be summarized in the tables below for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
1
5
10
25
50
100

Table 2: Effect of this compound on Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)0
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (X µM)
LPS + Compound (Y µM)
LPS + Compound (Z µM)

Experimental Protocols

Cell Culture

The murine macrophage cell line RAW 264.7 should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5] The cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound and incubate for another 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitric oxide produced by the cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[8][10]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[8][11]

  • Incubate for 10 minutes at room temperature.[8]

  • Measure the absorbance at 540 nm.[12][13]

  • The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.[14]

Pro-inflammatory Cytokine Measurement (ELISA)

This assay measures the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[15]

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[16]

  • Collect the cell culture supernatants.

  • The concentrations of TNF-α, IL-6, and IL-1β are determined using commercially available ELISA kits according to the manufacturer's instructions.[17][18][19][20]

Signaling Pathway Analysis

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

LPS binding to Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the phosphorylation and degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[21][22] Triterpenoids have been shown to inhibit this pathway by preventing IκBα degradation and p65 nuclear translocation.[23][24]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα:e->p65:w Nucleus Nucleus p65->Nucleus p65_nucleus p65 Inflammatory_Genes Pro-inflammatory Gene Expression p65_nucleus->Inflammatory_Genes activates Compound 3-Hydroxy-12-oleanene- 23,28-dioic acid Compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.

MAPK Signaling Pathway

LPS also activates the MAPK signaling pathways, which include ERK, JNK, and p38.[12][25] Phosphorylation of these kinases leads to the activation of transcription factors that contribute to the expression of pro-inflammatory mediators.[26]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes activates Compound 3-Hydroxy-12-oleanene- 23,28-dioic acid Compound->MAPKK inhibits

Caption: Simplified MAPK signaling pathway in LPS-stimulated RAW 264.7 cells.

Western Blot Analysis

To investigate the effect of this compound on these pathways, Western blot analysis can be performed.

Protocol:

  • Seed RAW 264.7 cells and treat with the compound and LPS as described for the ELISA assay.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

By following these protocols, researchers can effectively evaluate the in vitro anti-inflammatory properties of this compound and gain insights into its mechanism of action.

References

Application Notes and Protocols for Cell Culture Experiments Using 3-Hydroxy-12-oleanene-23,28-dioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell culture experiments to evaluate the biological activities of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) with potential anti-inflammatory and anti-cancer properties. This document includes methodologies for assessing cytotoxicity, apoptosis induction, and the compound's effect on the NF-κB signaling pathway.

Overview of this compound

This compound, also known as Spergulagenin A, is a naturally occurring triterpenoid found in various plants.[1] Like other oleanane-type triterpenoids, it has been investigated for a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2] Its mechanism of action is thought to involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation and cancer progression.[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)48Data not available
MCF-7 (Breast Cancer)48Data not available
A549 (Lung Cancer)48Data not available
HTB-26 (Breast Cancer)7210 - 50[3]
PC-3 (Prostate Cancer)7210 - 50[3]
HepG2 (Liver Cancer)7210 - 50[3]

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation:

Table 2: Induction of Apoptosis by this compound

Cell LineConcentration (µM)Incubation Time (hours)% Apoptotic Cells (Early + Late)
MDA-MB-231Not specifiedNot specifiedIncreased apoptosis observed[2]
SBC-3Not specified24Sub-G1 phase population increased to 28% from 4.1%[4]

Note: Quantitative data on the percentage of apoptotic cells at specific concentrations of the target compound is limited. The provided data is for a related compound or indicates a qualitative increase in apoptosis.

Experimental Workflow for Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Preparation cluster_2 Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells stain_cells Stain with Annexin V/PI harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for the detection and quantification of apoptosis using Annexin V/PI staining and flow cytometry.

Anti-Inflammatory Activity Assay

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for Nitric Oxide measurement)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

Data Presentation:

Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

TreatmentConcentrationNO Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
Control-BaselineBaselineBaseline
LPS (1 µg/mL)-100%100%100%
Spergulin-A + LPS10 µg/mLDecreased[4]Decreased[4]Decreased[4]
Spergulin-A + LPS20 µg/mLDecreased[4]Decreased[4]Decreased[4]
Spergulin-A + LPS30 µg/mLDecreased[4]Decreased[4]Decreased[4]

Note: The data for Spergulin-A indicates a dose-dependent decrease in pro-inflammatory mediators. Specific percentage inhibition values were not detailed in the searched literature.

Western Blot Analysis of NF-κB Signaling Pathway

This protocol investigates the effect of this compound on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-p65, p65, p-IκBα, IκBα, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with specific primary and secondary antibodies.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation:

Table 4: Effect of this compound on NF-κB Signaling Pathway Proteins

Treatmentp-p65/p65 Ratio (Fold Change vs. LPS)p-IκBα/IκBα Ratio (Fold Change vs. LPS)
ControlBaselineBaseline
LPS (1 µg/mL)1.01.0
HLEDA + LPSDecreased[2]Decreased[2]

Note: HLEDA (3α-hydroxy-lup-20(29)-en-23, 28-dioic acid), a related compound, was shown to decrease the phosphorylation of p65 and IκBα. Specific fold-change values are not available.

Signaling Pathway Diagram

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibition IkB->p_IkB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_IkB->IkB Degradation nucleus Nucleus p_NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes compound 3-Hydroxy-12-oleanene- 23,28-dioic acid compound->IKK Inhibition

Caption: Proposed mechanism of action of this compound on the NF-κB signaling pathway.

Conclusion

The provided protocols offer a comprehensive framework for investigating the in vitro biological activities of this compound. These experiments will enable researchers to assess its potential as an anti-cancer and anti-inflammatory agent. Further studies are warranted to determine the precise IC50 values across a broader range of cell lines and to quantify the dose-dependent effects on apoptosis and key signaling pathways.

References

Application Notes and Protocols for In Vivo Anti-Ulcer Efficacy of 3-Hydroxy-12-oleanene-23,28-dioic acid in a Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric ulcers are a significant global health concern, characterized by mucosal damage in the stomach. The pathogenesis of gastric ulcers involves an imbalance between aggressive factors (e.g., acid and pepsin secretion, Helicobacter pylori infection, NSAID use, alcohol consumption) and protective factors (e.g., mucus-bicarbonate barrier, prostaglandins, adequate blood flow, and cellular regeneration). Triterpenoids, a class of natural compounds, have demonstrated considerable potential in the treatment of gastric ulcers.[1][2][3] These compounds are believed to exert their gastroprotective effects through various mechanisms, including the modulation of inflammatory pathways, reduction of oxidative stress, and enhancement of mucosal defense.[1][2][3][4]

3-Hydroxy-12-oleanene-23,28-dioic acid is a triterpenoid (B12794562) compound with potential therapeutic applications. A structurally similar compound, 3-hydroxy-lup-20(29) en-23-28-dioic acid (HLEDA), has shown efficacy as an anti-ulcer agent in rat models of indomethacin-induced, pyloric ligation-induced, and absolute alcohol-induced ulcers.[5] HLEDA was observed to increase hexosamine levels in the gastric juice, suggesting a role in enhancing the gastric mucosal barrier.[5] This document provides detailed protocols for evaluating the anti-ulcer activity of this compound in two well-established rat models: ethanol-induced and indomethacin-induced gastric ulcers.

Experimental Protocols

Animals
  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 180-220 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: Housed in cages with a 12-hour light/dark cycle at a controlled temperature and humidity.

  • Diet: Standard laboratory chow and water ad libitum.

  • Fasting: Animals should be fasted for 24-48 hours before ulcer induction, with free access to water.[6][7][8][9]

Test Compound and Reagents
  • Test Compound: this compound.

  • Vehicle: To be determined based on the solubility of the test compound (e.g., 0.5% carboxymethylcellulose, saline with 5% NaOH).[10]

  • Positive Control:

    • For Ethanol-Induced Ulcer Model: Omeprazole (20 mg/kg) or another proton pump inhibitor.[11][12]

    • For Indomethacin-Induced Ulcer Model: Famotidine (40 mg/kg) or Esomeprazole (20 mg/kg).[6][8]

  • Ulcerogenic Agents:

Experimental Design

Animals are randomly divided into the following groups (n=6-8 animals per group):

  • Group I (Normal Control): Administered the vehicle only.

  • Group II (Ulcer Control): Administered the vehicle and the ulcerogenic agent.

  • Group III (Positive Control): Administered the standard drug (e.g., Omeprazole or Famotidine) and the ulcerogenic agent.

  • Group IV, V, VI (Test Groups): Administered different doses of this compound (e.g., 25, 50, 100 mg/kg) and the ulcerogenic agent.

Protocol for Ethanol-Induced Gastric Ulcer
  • Pre-treatment: Administer the vehicle, positive control, or this compound orally to the respective groups.

  • Ulcer Induction: One hour after pre-treatment, orally administer absolute ethanol (1 mL/200g body weight) to all groups except the Normal Control group.[12]

  • Sacrifice: One hour after ethanol administration, euthanize the animals by a humane method.

  • Stomach Excision: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Macroscopic Evaluation: Examine the gastric mucosa for the presence of ulcers. The ulcer index can be calculated based on the number and severity of lesions.

  • Biochemical and Histological Analysis: Collect stomach tissue for the analysis of oxidative stress markers (MDA, GSH, SOD, CAT), inflammatory cytokines (TNF-α, IL-6), and for histopathological examination.[11][12][13]

Protocol for Indomethacin-Induced Gastric Ulcer
  • Pre-treatment: Administer the vehicle, positive control, or this compound orally to the respective groups. In some protocols, pre-treatment can be done for several days prior to ulcer induction.[8]

  • Ulcer Induction: Thirty minutes to one hour after the final pre-treatment, orally administer indomethacin (e.g., 30-100 mg/kg, dissolved in a suitable vehicle) to all groups except the Normal Control group.[7][8][9]

  • Sacrifice: Four to six hours after indomethacin administration, euthanize the animals.[6][8][9]

  • Stomach Excision and Evaluation: Follow steps 4-6 as described in the ethanol-induced ulcer protocol.

Data Presentation

Table 1: Effect of this compound on Ulcer Index in Ethanol-Induced Gastric Ulcer in Rats

GroupTreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)Percentage Inhibition (%)
INormal Control-0.00 ± 0.00-
IIUlcer Control (Ethanol)-Value0
IIIPositive Control (Omeprazole)20ValueValue
IVTest Compound25ValueValue
VTest Compound50ValueValue
VITest Compound100ValueValue

Table 2: Effect of this compound on Biochemical Parameters in Ethanol-Induced Gastric Ulcer in Rats

GroupTreatmentDose (mg/kg)MDA (nmol/mg protein)GSH (µmol/g tissue)SOD (U/mg protein)CAT (U/mg protein)
INormal Control-ValueValueValueValue
IIUlcer Control (Ethanol)-ValueValueValueValue
IIIPositive Control (Omeprazole)20ValueValueValueValue
IVTest Compound25ValueValueValueValue
VTest Compound50ValueValueValueValue
VITest Compound100ValueValueValueValue

Table 3: Effect of this compound on Ulcer Index in Indomethacin-Induced Gastric Ulcer in Rats

GroupTreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)Percentage Inhibition (%)
INormal Control-0.00 ± 0.00-
IIUlcer Control (Indomethacin)-Value0
IIIPositive Control (Famotidine)40ValueValue
IVTest Compound25ValueValue
VTest Compound50ValueValue
VITest Compound100ValueValue

Table 4: Effect of this compound on Inflammatory Cytokines in Indomethacin-Induced Gastric Ulcer in Rats

GroupTreatmentDose (mg/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
INormal Control-ValueValue
IIUlcer Control (Indomethacin)-ValueValue
IIIPositive Control (Famotidine)40ValueValue
IVTest Compound25ValueValue
VTest Compound50ValueValue
VITest Compound100ValueValue

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_treatment Treatment & Ulcer Induction cluster_induction cluster_analysis Analysis acclimatization Acclimatization (1 week) fasting Fasting (24-48h) acclimatization->fasting grouping Random Grouping (n=6-8) fasting->grouping pretreatment Oral Pre-treatment (Vehicle, Positive Control, Test Compound) grouping->pretreatment ethanol Ethanol Induction (1h) pretreatment->ethanol indomethacin Indomethacin Induction (4-6h) pretreatment->indomethacin euthanasia Euthanasia ethanol->euthanasia indomethacin->euthanasia excision Stomach Excision euthanasia->excision macroscopic Macroscopic Evaluation (Ulcer Index) excision->macroscopic biochemical Biochemical Analysis (MDA, GSH, SOD, CAT, Cytokines) excision->biochemical histology Histopathological Examination excision->histology

Caption: Experimental workflow for in vivo anti-ulcer models.

signaling_pathway cluster_inducers Ulcerogenic Stimuli cluster_effects Cellular Effects cluster_outcome Outcome cluster_intervention Intervention ethanol Ethanol ros ↑ Reactive Oxygen Species (ROS) ethanol->ros nsaids NSAIDs (Indomethacin) pgs ↓ Prostaglandins nsaids->pgs inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) ros->inflammation ulcer Gastric Ulcer inflammation->ulcer pgs->ulcer mucus ↓ Mucus & Bicarbonate mucus->ulcer compound 3-Hydroxy-12-oleanene- 23,28-dioic acid compound->ros Inhibits compound->inflammation Inhibits compound->mucus Stimulates

Caption: Plausible signaling pathway for the anti-ulcer effect.

References

Application Notes and Protocols for the Synthesis and Bioactivity Studies of 3-Hydroxy-12-oleanene-23,28-dioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, bioactivity evaluation, and mechanistic studies of derivatives of 3-Hydroxy-12-oleanene-23,28-dioic acid, a promising triterpenoid (B12794562) scaffold for drug discovery. The protocols detailed below are intended to guide researchers in the systematic development and evaluation of novel therapeutic agents based on this natural product.

Introduction

This compound, a member of the oleanane (B1240867) triterpenoid family, has garnered significant interest in the biomedical field due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antioxidant activities.[1] Structural modification of the parent compound offers an avenue to enhance its pharmacological profile, improve bioavailability, and explore structure-activity relationships (SAR). This document outlines the synthetic strategies for derivatization and the protocols for assessing the biological activities of the resulting compounds, with a focus on their anti-cancer and anti-inflammatory effects.

Synthesis of this compound Derivatives

The primary sites for structural modification of this compound and related oleanolic acid compounds are the C-3 hydroxyl group and the C-28 carboxylic acid group.[2][3] A general workflow for the synthesis and subsequent bioactivity screening is presented below.

Synthesis_Workflow Start This compound (Starting Material) Protection Protection of Functional Groups (e.g., -OH, -COOH) Start->Protection Derivatization Derivatization Reactions (e.g., Esterification, Amidation, Oxidation) Protection->Derivatization Deprotection Deprotection Derivatization->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioactivity Bioactivity Screening (e.g., Anti-cancer, Anti-inflammatory) Characterization->Bioactivity

Caption: General workflow for the synthesis and evaluation of derivatives.

General Experimental Protocol for Derivatization

The following is a generalized protocol for the synthesis of ester and amide derivatives. Specific reaction conditions may need to be optimized for each derivative.

2.1.1. Materials

  • This compound

  • Appropriate alcohol or amine for derivatization

  • Coupling agents (e.g., EDC·HCl, DCC)

  • Catalysts (e.g., DMAP)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reagents for work-up (e.g., saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

2.1.2. Protocol for Esterification at C-28

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the desired alcohol (1.2 equivalents), EDC·HCl (1.5 equivalents), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.

  • Characterize the final product using NMR and Mass Spectrometry.

2.1.3. Protocol for Amidation at C-28

  • Follow the same initial steps as for esterification, substituting the alcohol with the desired primary or secondary amine (1.2 equivalents).

  • Proceed with the reaction, work-up, and purification as described for the esterification protocol.

Bioactivity Studies

In Vitro Anti-Cancer Activity

The cytotoxicity of the synthesized derivatives can be evaluated against a panel of human cancer cell lines.

3.1.1. Quantitative Data Presentation

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative oleanane triterpenoid derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
3α-Acetoxyolean-9,12-dien-28-oic acidHepG2 2.2.15Human Hepatocellular Carcinoma6.5[2]
Derivative with C-3 ester substitutionHepG2 2.2.15Human Hepatocellular Carcinoma17.9 - 38.5[2]
N-(3-(Dimethylamino)propyl)-N'-(ethylcarbamoyl)-3α,23-dihydroxyolean-11,13(18)-dien-28-amideHepG2 2.2.15Human Hepatocellular Carcinoma5.3[2]
Maslinic AcidHT29Colon Cancer61[4]
Maslinic AcidCaco-2Colon Cancer85[4]

3.1.2. Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

3.2.1. Quantitative Data Presentation

The following table presents the inhibitory effects of related triterpenoids on nitric oxide (NO) production.

CompoundCell LineInhibitory Effect on NO Production (IC50 in µM)Reference
Rotundic AcidRAW 264.70.48 - 2.39[6]
Jagoseuphone ARAW 264.720.1[6]

3.2.2. Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Analysis

Oleanolic acid and its derivatives have been shown to exert their biological effects by modulating key signaling pathways, including the NF-κB and apoptosis pathways.[7][8][9]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Some oleanane derivatives have been shown to inhibit the activation of NF-κB.[7][10]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Translocation->Gene_Expression Derivative 3-Hydroxy-12-oleanene- 23,28-dioic acid Derivative Derivative->Inhibition Inhibition->IkB

Caption: Inhibition of the NF-κB signaling pathway by derivatives.

Apoptosis Pathway

Many anti-cancer agents induce programmed cell death, or apoptosis. Oleanolic acid derivatives have been demonstrated to induce apoptosis in cancer cells through the mitochondrial pathway.[4][8][9]

Apoptosis_Pathway Derivative 3-Hydroxy-12-oleanene- 23,28-dioic acid Derivative Mitochondria Mitochondrial Dysfunction Derivative->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway.

4.2.1. Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the synthesized derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The synthetic derivatives of this compound represent a promising class of compounds for the development of novel anti-cancer and anti-inflammatory agents. The protocols and data presented herein provide a framework for the rational design, synthesis, and biological evaluation of these derivatives, paving the way for future preclinical and clinical investigations.

References

Application Notes and Protocols for Studying the NF-κB Signaling Pathway Using 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) compound isolated from plants such as Tripterygium wilfordii.[1] Triterpenoids, as a class of natural products, have garnered significant interest in the biomedical field for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.

While direct experimental data on the effect of this compound on the NF-κB pathway is limited in publicly available literature, extensive research on structurally similar oleanane (B1240867) and lupane-type triterpenoids provides a strong basis for its potential mechanism of action. For instance, the related compound 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4] HLEDA has been demonstrated to decrease NF-κB activation by inhibiting the degradation and phosphorylation of its inhibitory protein, IκBα.[3][4] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.

These application notes will, therefore, draw upon the established activities of closely related triterpenoids to provide a framework for studying this compound's effects on NF-κB signaling.

Mechanism of Action (Hypothesized)

Based on the known effects of similar triterpenoids, this compound is hypothesized to inhibit the canonical NF-κB signaling pathway. The proposed mechanism involves the stabilization of the IκBα protein, which sequesters the NF-κB p50/p65 heterodimer in the cytoplasm. By preventing the phosphorylation and subsequent proteasomal degradation of IκBα, the compound effectively blocks the release and nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected inhibitory effects of this compound on the NF-κB signaling pathway, drawing parallels from studies on related triterpenoids.

Table 1: Effect of this compound on NF-κB Dependent Luciferase Activity

TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)Inhibition (%)
Vehicle Control (Unstimulated)-1.0 ± 0.1-
Activator (e.g., TNF-α)-15.0 ± 1.20
Activator + Compound110.5 ± 0.930
Activator + Compound56.0 ± 0.560
Activator + Compound103.0 ± 0.380

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)
Vehicle Control (Unstimulated)-50 ± 520 ± 3
Activator (e.g., LPS)-1200 ± 110800 ± 75
Activator + Compound1850 ± 80550 ± 50
Activator + Compound5500 ± 45300 ± 28
Activator + Compound10250 ± 20150 ± 15

Table 3: Densitometric Analysis of Western Blots for Key NF-κB Pathway Proteins

TreatmentConcentration (µM)p-IκBα / IκBα RatioNuclear p65 / Lamin B1 Ratio
Vehicle Control (Unstimulated)-0.1 ± 0.020.2 ± 0.03
Activator (e.g., LPS)-1.0 ± 0.11.0 ± 0.1
Activator + Compound10.7 ± 0.080.6 ± 0.07
Activator + Compound50.4 ± 0.050.3 ± 0.04
Activator + Compound100.2 ± 0.030.15 ± 0.02

Experimental Protocols

Herein are detailed protocols for key experiments to elucidate the effects of this compound on the NF-κB signaling pathway.

Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • NF-κB activator (e.g., TNF-α or LPS)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay system protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the activator-treated control.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for detecting the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS (Lipopolysaccharide)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for p-IκBα) or 1 hour (for nuclear p65).

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer.

    • For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize p-IκBα to total IκBα, and nuclear p65 to Lamin B1 (nuclear loading control).

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activator Activator (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB_complex NF-κB Complex IkBa->NFkB_complex sequesters IkBa_p p-IκBα IkBa->IkBa_p p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex p50_n p50 NFkB_complex->p50_n translocation p65_n p65 NFkB_complex->p65_n translocation Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Compound This compound Compound->IkBa_p inhibits degradation NFkB_n_complex Active NF-κB p50_n->NFkB_n_complex p65_n->NFkB_n_complex DNA DNA (κB sites) NFkB_n_complex->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, etc.) DNA->Genes

Caption: NF-κB signaling pathway and proposed inhibition by this compound.

Experimental_Workflow cluster_prep Day 1-2: Preparation cluster_treatment Day 3: Treatment & Stimulation cluster_analysis Day 3-4: Analysis Seed_Cells Seed Cells (e.g., RAW 264.7) Incubate Incubate Overnight Seed_Cells->Incubate Pretreat Pre-treat with Compound (1-2 hours) Incubate->Pretreat Stimulate Stimulate with Activator (e.g., LPS) Pretreat->Stimulate Harvest Harvest Cells for Protein or RNA Stimulate->Harvest Assay Perform Assay (Western Blot, ELISA, qPCR) Harvest->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General experimental workflow for studying the compound's effect on NF-κB signaling.

Logical_Relationship Compound 3-Hydroxy-12-oleanene- 23,28-dioic acid Inhibit_IkBa_Deg Inhibition of IκBα Degradation Compound->Inhibit_IkBa_Deg Prevent_p65_Trans Prevention of p65 Nuclear Translocation Inhibit_IkBa_Deg->Prevent_p65_Trans Reduce_NFkB_Activity Reduced NF-κB Transcriptional Activity Prevent_p65_Trans->Reduce_NFkB_Activity Decrease_Cytokines Decreased Pro-inflammatory Cytokine Production Reduce_NFkB_Activity->Decrease_Cytokines Anti_Inflammatory Anti-inflammatory Effect Decrease_Cytokines->Anti_Inflammatory

Caption: Logical flow of the compound's inhibitory action on the NF-κB pathway.

References

Application Notes and Protocols: 3-Hydroxy-12-oleanene-23,28-dioic acid in Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid, also known as Gypsogenin, is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants.[1] Triterpenoids as a class of molecules have garnered significant interest in oncology research due to their potential therapeutic effects, including anti-proliferative, pro-apoptotic, and anti-inflammatory activities.[2][3][4] Emerging evidence on structurally similar oleanane (B1240867) and lupane-type triterpenoids suggests that this compound is a promising candidate for inhibiting cancer cell migration and invasion, key processes in tumor metastasis.[5][6] These application notes provide an overview of its mechanism of action and protocols for evaluating its efficacy in cancer cell migration assays.

Mechanism of Action

The anti-migratory effect of triterpenoid compounds, including those structurally related to this compound, is often attributed to their ability to modulate key signaling pathways involved in cell motility and invasion. While direct studies on this specific molecule are limited, research on analogous compounds points towards the inhibition of the PI3K/Akt/NF-κB signaling cascade.[5] This pathway is a central regulator of cellular processes critical for metastasis.

Inhibition of this pathway by this compound is proposed to lead to the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[5] MMPs are enzymes that degrade the extracellular matrix (ECM), a critical step for cancer cells to invade surrounding tissues and metastasize. By reducing the expression and secretion of these enzymes, the compound effectively curtails the invasive potential of cancer cells.[6] Furthermore, this signaling pathway is also linked to the regulation of epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.

Applications

  • Screening for Anti-Metastatic Agents: this compound can be used as a lead compound in screening programs to identify novel inhibitors of cancer cell migration and invasion.

  • Mechanistic Studies: This compound serves as a valuable tool for investigating the role of the PI3K/Akt/NF-κB pathway and MMPs in cancer metastasis.

  • Drug Development: As a natural product, it represents a promising scaffold for the development of new anti-cancer therapeutics with anti-metastatic properties.

Quantitative Data Presentation

The following table presents illustrative data on the dose-dependent inhibitory effect of this compound on cancer cell migration. This data is representative of typical results obtained from wound healing and transwell migration assays for structurally related triterpenoids, as specific quantitative data for this compound is not extensively published.

Concentration (µM)Wound Closure (%) (24 hours)Migrated Cells per Field (Transwell Assay)Inhibition of Migration (%)
0 (Control)95 ± 5250 ± 200
175 ± 6190 ± 1524
545 ± 4115 ± 1054
1020 ± 355 ± 878
258 ± 220 ± 592

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in two dimensions.[7]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, BGC-823)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum (e.g., 1% FBS) medium

  • This compound stock solution (in DMSO)

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a scratcher tool

  • Phosphate-Buffered Saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells into a 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Starvation (Optional): Once cells reach ~90-100% confluency, replace the complete medium with serum-free or low-serum medium and incubate for 6-12 hours to minimize cell proliferation.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[8]

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Add fresh low-serum medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Imaging: Immediately after adding the treatment, capture images of the scratch in marked regions of each well (Time 0).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Final Imaging: After a predetermined time (e.g., 24 or 48 hours), capture images of the same marked regions.

  • Data Analysis: Measure the area of the scratch at Time 0 and the final time point using software like ImageJ. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area_t0 - Area_t_final) / Area_t0] * 100

Transwell Migration Assay (Boyden Chamber)

This assay assesses the chemotactic migration of individual cells through a porous membrane.[9][10]

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete medium (with 10% FBS as a chemoattractant)

  • This compound stock solution (in DMSO)

  • 24-well plates with Transwell inserts (typically 8 µm pore size)

  • PBS

  • 4% Paraformaldehyde (PFA) or Methanol (B129727) for fixation

  • 0.1% Crystal Violet solution for staining

  • Cotton swabs

Protocol:

  • Rehydration of Inserts (if required): Rehydrate the Transwell insert membranes according to the manufacturer's instructions.

  • Preparation of Chambers: Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10⁵ cells/mL.

  • Treatment: Add various concentrations of this compound to the cell suspension.

  • Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period suitable for the cell type (e.g., 12-24 hours) at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA or methanol for 15-20 minutes.

  • Staining: Stain the fixed cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry.

  • Imaging and Quantification: Image the underside of the membrane using a microscope. Count the number of stained, migrated cells in several random fields of view. Calculate the average number of migrated cells per field for each treatment condition.

Visualizations

G cluster_pathway Proposed Signaling Pathway Inhibition compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt nfkb NF-κB akt->nfkb mmp MMP-2 / MMP-9 (Expression & Secretion) nfkb->mmp migration Cell Migration & Invasion mmp->migration

Caption: Proposed inhibitory mechanism of this compound.

G cluster_workflow Experimental Workflow for Migration Assays cluster_wound Wound Healing Assay cluster_transwell Transwell Assay start 1. Cell Culture (Grow to Confluency) scratch 2a. Create Scratch start->scratch prep_transwell 2b. Prepare Chambers start->prep_transwell wash_wound 3a. Wash scratch->wash_wound treat_wound 4a. Add Compound wash_wound->treat_wound image_wound 5a. Image (T=0 & T=Final) treat_wound->image_wound analyze_wound 6a. Analyze Wound Closure image_wound->analyze_wound seed_transwell 3b. Seed Cells with Compound prep_transwell->seed_transwell incubate_transwell 4b. Incubate seed_transwell->incubate_transwell fix_stain 5b. Fix & Stain Migrated Cells incubate_transwell->fix_stain analyze_transwell 6b. Count Migrated Cells fix_stain->analyze_transwell

Caption: General workflow for cancer cell migration assays.

References

Troubleshooting & Optimization

3-Hydroxy-12-oleanene-23,28-dioic acid solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with 3-Hydroxy-12-oleanene-23,28-dioic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening and how can I resolve this?

A1: Immediate precipitation, often termed "crashing out," is a common issue when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1] This occurs because the compound is poorly soluble in the aqueous solution once the DMSO is diluted.[1] this compound, a triterpenoid, is a hydrophobic compound, making it susceptible to this issue.

Several factors can contribute to this problem. Here are the primary causes and their solutions:

  • High Final Concentration: The final concentration of the compound in the media may be above its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]

  • Low Media Temperature: Adding the compound to cold media can decrease its solubility.[1]

To address this, it is crucial to first determine the maximum soluble concentration of the compound in your specific cell culture medium.

Q2: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A2: A solubility test can be performed to identify the highest concentration that remains in solution under your experimental conditions. This will help you avoid precipitation and ensure accurate dosing in your experiments.

Q3: My this compound appears to be soluble initially but then precipitates over time in the incubator. What could be the cause?

A3: Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the cell culture medium:

  • Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility.[1]

  • pH Shift: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2]

  • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2][3]

  • Media Evaporation: In long-term experiments, evaporation can concentrate all media components, including the test compound, potentially exceeding its solubility limit.[1]

Q4: What alternative formulation strategies can I use to improve the solubility of this compound in my experiments?

A4: For poorly soluble compounds like triterpenoids, several formulation strategies can be employed to enhance their solubility and bioavailability in cell culture. These include:

  • Co-solvents: Using a mixture of solvents can improve solubility. However, it is critical to ensure the co-solvents are non-toxic to the cells at the final concentration.

  • Surfactants: Surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media.[4][5][6]

  • Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[4][7]

  • Lipid-Based Formulations: Dissolving or suspending the compound in lipids, oils, or surfactants can enhance its delivery to cells.[8]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Addition to Media
Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Final DMSO Concentration A high percentage of DMSO in the final culture volume can be toxic to cells and may still not be sufficient to maintain solubility.Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
Issue: Precipitation Over Time in the Incubator
Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.[1]Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[1]
pH Shift The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2]Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components The compound may interact with salts, proteins, or other media components over time.[2][3]Consider using a serum-free medium if serum proteins are suspected to be the cause of precipitation.
Media Evaporation Evaporation in long-term cultures can concentrate the compound, exceeding its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a specific amount of this compound (Molecular Weight: 486.7 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.87 mg.

  • Dissolve in DMSO: Add the appropriate volume of 100% DMSO to the weighed compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication or gentle warming (to 37°C) can be used to ensure the compound is fully dissolved.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration
  • Prepare a Serial Dilution in DMSO: Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.[1]

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[1]

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a quantitative assessment, you can read the absorbance of the plate at a wavelength between 500 and 600 nm. An increase in absorbance indicates precipitation.[1]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[1]

Protocol 3: Preparing the Final Working Solution in Cell Culture Media
  • Prepare an Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.[1]

  • Pre-warm the Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1][2]

  • Prepare the Final Working Solution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[1]

Visualizations

G cluster_immediate Troubleshooting Immediate Precipitation cluster_delayed Troubleshooting Delayed Precipitation start Start: Compound Precipitation Observed q1 Immediate or delayed precipitation? start->q1 immediate Immediate Precipitation q1->immediate Immediate delayed Delayed Precipitation q1->delayed Delayed q2 Is final concentration too high? immediate->q2 q5 Are there temperature fluctuations? delayed->q5 s1 Decrease final concentration. Perform solubility test. q2->s1 Yes q3 Was dilution too rapid? q2->q3 No end Resolution: Soluble Compound s1->end s2 Use serial dilution in pre-warmed media. Add dropwise with gentle vortexing. q3->s2 Yes q4 Was media at 37°C? q3->q4 No s2->end s3 Always use pre-warmed media. q4->s3 No q4->end Yes s3->end s4 Minimize time outside incubator. q5->s4 Yes q6 Is media pH stable? q5->q6 No s4->end s5 Ensure media is properly buffered for CO2 levels. q6->s5 No q7 Is there media evaporation? q6->q7 Yes s5->end s6 Ensure proper humidification. Use low-evaporation plates. q7->s6 Yes q7->end No s6->end

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus membrane compound 3-Hydroxy-12-oleanene- 23,28-dioic acid nfkb_pathway NF-κB Pathway compound->nfkb_pathway mapk_pathway MAPK Pathway compound->mapk_pathway cytotoxicity Cytotoxicity compound->cytotoxicity inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->nfkb_pathway inflammatory_stimulus->mapk_pathway gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) nfkb_pathway->gene_expression mapk_pathway->gene_expression

Caption: Hypothetical signaling pathway for anti-inflammatory effects.

References

Optimizing extraction yield of 3-Hydroxy-12-oleanene-23,28-dioic acid from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3-Hydroxy-12-oleanene-23,28-dioic acid from its natural sources.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: The primary and most cited natural source of this compound is the plant Tripterygium wilfordii, also known as "Thunder God Vine".[1][2] Other potential, though less common, sources include plants from the Celastraceae family.[3]

Q2: What is the general chemical nature of this compound?

A2: this compound is a pentacyclic triterpenoid (B12794562).[1] Its structure contains a hydroxyl group and two carboxylic acid groups, which influence its polarity and solubility. Its molecular formula is C₃₀H₄₆O₅.

Q3: Which extraction methods are most effective for this compound?

A3: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or reflux extraction for triterpenoids.[4] Studies on terpenoids from Tripterygium wilfordii indicate that ultrasonic extraction is effective.[5][6]

Q4: How do I choose the right solvent for extraction?

A4: The choice of solvent is critical and depends on the polarity of the target compound. For triterpenoids from Tripterygium wilfordii, ethyl acetate (B1210297) has been shown to be a highly effective extraction solvent.[5][6] Other solvents like ethanol (B145695) and acetone (B3395972) can also be used. The selection should balance extraction efficiency with the co-extraction of impurities.

Q5: My crude extract has a very low yield. What could be the reason?

A5: Low yield can be attributed to several factors:

  • Plant Material: The concentration of the target compound can vary depending on the plant's age, geographical source, and the part of the plant used (e.g., root, stem).

  • Particle Size: The plant material should be ground to a fine powder to increase the surface area for solvent penetration.

  • Extraction Parameters: Suboptimal parameters such as solvent-to-solid ratio, extraction time, and temperature can significantly impact the yield.

  • Extraction Method: As mentioned, modern techniques like UAE are often superior to simple maceration.

Q6: The extract is very viscous and difficult to work with. What can I do?

A6: High viscosity is often due to the co-extraction of polysaccharides. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other lipophilic compounds. Alternatively, you can employ purification techniques like column chromatography to separate the target compound from these interfering substances.

II. Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inefficient solvent penetration.2. Suboptimal extraction time or temperature.3. Inappropriate solvent choice.1. Ensure the plant material is finely powdered.2. Optimize extraction time and temperature; for UAE, start with parameters like 40-60°C for 30-60 minutes.3. Compare the efficacy of different solvents; ethyl acetate is a good starting point for triterpenoids from T. wilfordii.[5][6]
Formation of Emulsion during Liquid-Liquid Extraction High concentration of surfactant-like molecules in the extract.1. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase.2. Centrifuge the mixture at a low speed to break the emulsion.3. If the problem persists, consider a different purification strategy like solid-phase extraction or column chromatography.
Poor Separation in Column Chromatography 1. Inappropriate stationary phase.2. Incorrect mobile phase composition.3. Column overloading.1. Silica (B1680970) gel is a common choice for triterpenoid separation. If separation is poor, consider using reversed-phase silica (C18).2. Systematically vary the solvent gradient. A common mobile phase for silica gel is a gradient of hexane/ethyl acetate or chloroform (B151607)/methanol.3. Ensure the amount of crude extract loaded onto the column is appropriate for its size.
Co-elution of Impurities Similar polarity of the target compound and impurities.1. Optimize the solvent gradient in column chromatography for better resolution.2. Consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), for final purification.

III. Data Presentation: Comparison of Extraction Methods

Extraction Method Solvent Relative Yield of Major Terpenoids (Triptolide & Celastrol) Reference
Ultrasonic ExtractionEthyl AcetateHigh[5][6]
Ultrasonic ExtractionEthanolLow[5]
Ultrasonic ExtractionMethanolLow[5]
Reflux ExtractionEthyl AcetateHigh[5]
Reflux ExtractionEthanolLow[5]
Reflux ExtractionMethanolLow[5]

Note: "High" and "Low" are relative comparisons based on the findings in the cited literature. Ultrasonic extraction with ethyl acetate was found to be a highly efficient method.

IV. Experimental Protocols

A. Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general guideline based on effective methods for extracting triterpenoids from Tripterygium wilfordii.

  • Preparation of Plant Material:

    • Dry the roots of Tripterygium wilfordii at 40-60°C.

    • Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Place 50 g of the powdered plant material into a flask.

    • Add 500 mL of ethyl acetate (solid-to-liquid ratio of 1:10 g/mL).

    • Place the flask in an ultrasonic bath.

    • Perform ultrasonication at a frequency of 40 kHz and a power of 100 W for 60 minutes at a controlled temperature of 40°C.

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract can be further purified.

B. Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel (100-200 mesh) in hexane.

    • Pack a glass column with the slurry.

    • Wash the column with hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform or ethyl acetate.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on).

    • Collect fractions of equal volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase.

    • Visualize the spots on the TLC plate using an appropriate staining reagent (e.g., vanillin-sulfuric acid) and heating.

    • Combine the fractions containing the compound of interest based on the TLC analysis.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

V. Visualizations

A. Experimental Workflow

experimental_workflow start Start: Dried Tripterygium wilfordii Roots grinding Grinding (40-60 mesh) start->grinding uae Ultrasound-Assisted Extraction (Ethyl Acetate, 40°C, 60 min) grinding->uae filtration Filtration uae->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Triterpenoid Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling final_concentration Final Evaporation pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound

Caption: Workflow for the extraction and purification of this compound.

B. Postulated Signaling Pathway Inhibition

Based on studies of the closely related triterpenoid, oleanolic acid, and extracts from Tripterygium wilfordii, this compound is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[4][7][8]

nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS / TNF-α IKK IKK Complex stimulus->IKK activates compound 3-Hydroxy-12-oleanene- 23,28-dioic acid compound->inhibition_point inhibits IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkappaB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Large-Scale Purification of 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale purification of 3-Hydroxy-12-oleanene-23,28-dioic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The primary challenges stem from its structural complexity and physicochemical properties. Key difficulties include:

  • Presence of Structural Isomers: Co-isolation with structurally similar triterpenoids, such as oleanolic acid and its derivatives, which differ subtly in their functional groups or stereochemistry, makes separation difficult.

  • Low Abundance in Natural Sources: The target compound is often found in low concentrations in plant materials like Tripterygium wilfordii, necessitating efficient extraction and enrichment steps.[1][2]

  • Solubility Issues: this compound has limited solubility in common organic solvents, which can complicate both extraction and chromatographic purification. It is soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1]

  • Difficult Crystallization: Obtaining a highly crystalline final product can be challenging, often resulting in amorphous powders which may be less stable or pure.

Q2: What are the most effective methods for the large-scale purification of this compound?

A2: A multi-step approach is typically required, combining various chromatographic techniques. The most effective methods include:

  • Column Chromatography: Silica (B1680970) gel and reversed-phase (e.g., C18) column chromatography are fundamental for initial cleanup and fractionation of the crude extract.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for achieving high purity, especially for separating closely related isomers. Both normal-phase and reversed-phase columns can be employed.

  • Countercurrent Chromatography (CCC): Techniques like pH-zone-refining CCC can be highly effective for separating acidic triterpenoids.

  • Crystallization: A crucial final step for obtaining a high-purity, stable solid form of the compound.

Q3: From what natural sources can this compound be isolated?

A3: This triterpenoid (B12794562) can be isolated from the herbs of Tripterygium wilfordii.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract

Q: I am experiencing a very low yield of the crude extract containing this compound from my plant material. What could be the cause and how can I improve it?

A: Low extraction yields can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Choice of Solvent: The polarity of the extraction solvent is critical. For oleanane-type triterpenoids, a sequential extraction starting with a non-polar solvent to remove lipids, followed by a more polar solvent, is often effective.

    • Recommendation: Perform a preliminary defatting step with n-hexane or petroleum ether.[3] Subsequently, extract the defatted material with a solvent in which the target compound is soluble, such as ethyl acetate or a methanol/chloroform mixture.[1]

  • Extraction Technique: The method of extraction significantly impacts efficiency.

    • Recommendation: For large-scale extractions, techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can enhance yield and reduce extraction time compared to simple maceration.[3]

  • Plant Material Quality: The concentration of the target compound can vary depending on the plant's geographic origin, harvest time, and storage conditions.

    • Recommendation: Ensure the use of high-quality, properly identified, and well-preserved plant material.

Problem 2: Poor Separation of Isomers in Column Chromatography

Q: My column chromatography step is failing to separate this compound from its isomers. The fractions are consistently showing a mixture of compounds. How can I improve the resolution?

A: The co-elution of structurally similar triterpenoids is a common challenge. The following strategies can enhance separation:

  • Optimize the Mobile Phase:

    • Normal-Phase Chromatography (Silica Gel): A combination of non-polar and polar solvents is typically used. Systematically vary the solvent ratios. For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution.

      • Example Solvent Systems: Chloroform/Methanol, Hexane/Ethyl Acetate, or Toluene/Acetone with 0.1% formic acid.

    • Reversed-Phase Chromatography (C18): A polar mobile phase is used.

      • Example Solvent Systems: Methanol/Water or Acetonitrile/Water, often with a modifier like 0.1% formic acid to suppress ionization.

  • Try Different Stationary Phases: If silica gel is not providing adequate separation, consider alternative stationary phases.

    • Recommendation: Phenyl-hexyl or cyano-propyl bonded phases can offer different selectivity for isomeric compounds. For challenging separations of diastereomers, porous graphitic carbon (Hypercarb) columns have shown success.

  • Gradient Elution: Employing a gradient elution, where the solvent composition is changed over time, can significantly improve the separation of complex mixtures.

Problem 3: Difficulty in Crystallizing the Purified Compound

Q: I have a highly pure fraction of this compound, but I am unable to induce crystallization. The compound remains an amorphous solid or an oil. What can I do?

A: Crystallization is influenced by solvent, temperature, and nucleation.

  • Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

    • Recommendation: Experiment with a range of solvents and solvent mixtures. Common choices for triterpenoids include methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane.

  • Control the Cooling Rate: Slow cooling promotes the formation of larger, more ordered crystals.

    • Recommendation: After dissolving the compound in a hot solvent, allow it to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Induce Nucleation:

    • Seeding: If you have a few crystals, add them to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create nucleation sites.

  • Consider Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) until turbidity is observed.

Data Presentation

Table 1: Chromatographic Conditions for Separation of Oleanolic Acid and its Isomers

ParameterMethod 1: HPLCMethod 2: HPLCMethod 3: UFLC
Column Luna-C8Alltech Apollo C18Zorbax Stable Bound C18
Dimensions -250 mm x 4.6 mm, 5 µm100 mm x 4.6 mm, 1.8 µm
Mobile Phase Methanol:Water (85:15, 0-10 min) then (90:10, 20-30 min)Methanol:Ultra-pure Water (95:5)Acetonitrile:Water (Gradient)
Flow Rate 1 mL/min0.4 mL/min1 mL/min
Detection UV at 210 nmUV at 220 nmELSD
Reference [4][4][4]

Note: These conditions were developed for oleanolic acid and related compounds and may require optimization for this compound.

Experimental Protocols

Protocol 1: Large-Scale Column Chromatography (Silica Gel)
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude extract.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., hexane).

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble extracts, use a dry loading method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

    • A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • Hexane:Ethyl Acetate (9:1, 4 column volumes)

      • Hexane:Ethyl Acetate (7:3, 4 column volumes)

      • Hexane:Ethyl Acetate (1:1, 4 column volumes)

      • 100% Ethyl Acetate (2 column volumes)

      • Ethyl Acetate:Methanol (9:1, 4 column volumes)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Pool the fractions containing the pure compound.

Protocol 2: Preparative HPLC Purification
  • System Preparation:

    • Use a preparative HPLC system equipped with a suitable detector (e.g., UV or ELSD).

    • Select a preparative column (e.g., C18, 20 mm x 250 mm, 10 µm).

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the partially purified sample from the column chromatography step in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Before scaling up, optimize the separation on an analytical HPLC column with the same stationary phase.

    • Test different mobile phase compositions (e.g., methanol:water or acetonitrile:water with 0.1% formic acid) and gradient profiles to achieve the best resolution.

  • Preparative Run:

    • Inject the sample onto the preparative column.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Run Analysis:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Mandatory Visualizations

Purification_Workflow Start Crude Plant Extract Solvent_Partition Solvent-Solvent Partitioning (e.g., Hexane/Methanol-Water) Start->Solvent_Partition Initial Cleanup Column_Chrom Silica Gel Column Chromatography (Gradient Elution) Solvent_Partition->Column_Chrom Fractionation Prep_HPLC Preparative HPLC (Reversed-Phase C18) Column_Chrom->Prep_HPLC High-Purity Separation Crystallization Crystallization Prep_HPLC->Crystallization Final Polishing Final_Product Pure this compound Crystallization->Final_Product

Caption: A typical workflow for the large-scale purification of this compound.

Troubleshooting_Logic Problem Poor Isomer Separation Check_Mobile_Phase Is Mobile Phase Optimized? Problem->Check_Mobile_Phase Check_Stationary_Phase Is Stationary Phase Appropriate? Problem->Check_Stationary_Phase Check_Gradient Is Gradient Elution Used? Problem->Check_Gradient Solution1 Adjust Solvent Ratios Add Modifier (e.g., Formic Acid) Check_Mobile_Phase->Solution1 No Solution2 Try Alternative Phase (e.g., Phenyl-Hexyl, Cyano) Check_Stationary_Phase->Solution2 No Solution3 Implement or Optimize Gradient Profile Check_Gradient->Solution3 No

Caption: A logical diagram for troubleshooting poor isomer separation during chromatography.

References

Improving the stability and shelf-life of 3-Hydroxy-12-oleanene-23,28-dioic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability and shelf-life of solutions containing 3-Hydroxy-12-oleanene-23,28-dioic acid (also known as Gypsogenin).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a triterpenoid (B12794562) with poor water solubility. It is soluble in several organic solvents. For preparing stock solutions, the following solvents are recommended:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Methanol

  • Chloroform[1]

  • Dichloromethane[1]

  • Ethyl Acetate[1]

  • Acetone[1]

For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid cytotoxicity.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: To ensure the stability of this compound solutions, proper storage is critical. The following conditions are recommended:

  • Short-term storage (up to 1 month): Store at -20°C, protected from light.

  • Long-term storage (up to 6 months): Store at -80°C, protected from light.

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water, which can promote precipitation.

Q3: My compound is precipitating out of solution. What can I do?

A3: Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous buffers or cell culture media. Please refer to the detailed Troubleshooting Guide for Solution Precipitation below.

Q4: How can I improve the long-term stability and shelf-life of my solutions?

A4: The stability of triterpenoid saponin (B1150181) solutions can be influenced by factors such as pH, temperature, and light exposure. To enhance stability:

  • Use of Stabilizers: Consider the addition of natural saponins (B1172615), such as tea saponins or glycyrrhizin, which have been shown to act as stabilizers for poorly soluble compounds in nanosuspensions.[2][3]

  • pH Control: The hydrolysis of saponins is pH-dependent. Maintaining a slightly acidic to neutral pH may improve stability.

  • Minimize Exposure to Light and Oxygen: Store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.

  • Co-solvents: For dilutions into aqueous media, using a co-solvent system may help maintain solubility.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in the literature, triterpenoids can be susceptible to oxidation and hydrolysis. The oleanane (B1240867) skeleton is generally stable; however, the functional groups (hydroxyl and carboxylic acids) can undergo reactions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

Troubleshooting Guide: Solution Precipitation

This guide addresses the common issue of compound precipitation during the preparation and use of this compound solutions.

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous media. The final concentration exceeds the aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid solvent exchange ("crashing out").Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in the pre-warmed (37°C) aqueous medium. Then, add this intermediate dilution to the final volume.
Low temperature of the aqueous medium.Always use pre-warmed (37°C) aqueous media for dilutions.
Precipitation after a period of time in culture. The compound is slowly coming out of the solution at the incubation temperature.Lower the final concentration of the compound in your experiment.
Interaction with components in the cell culture medium (e.g., proteins in serum).Reduce the serum concentration if possible, or test for precipitation in a serum-free medium.
Precipitation in the stock solution during storage. The storage temperature is too high.Store stock solutions at -20°C or -80°C.
The solution has undergone multiple freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
Absorption of moisture over time.Use anhydrous solvents for preparing stock solutions and ensure vials are tightly sealed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 486.68 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. The target degradation is typically 5-20%.[4]

Condition Procedure
Acid Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equimolar amount of NaOH before analysis.
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equimolar amount of HCl before analysis.
Oxidation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
Thermal Degradation Store the solid compound and a solution of the compound at 70°C for 48 hours.
Photodegradation Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Method: A stability-indicating HPLC method should be used to analyze the samples from the forced degradation study. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with a modifier like formic acid or acetic acid) is a common starting point for triterpenoid analysis.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate aliquot Aliquot & Store at -80°C sonicate->aliquot thaw Thaw Aliquot aliquot->thaw forced_degradation Forced Degradation Study aliquot->forced_degradation dilute Dilute in Pre-warmed Media thaw->dilute treat Treat Cells dilute->treat hplc HPLC Analysis forced_degradation->hplc characterize Characterize Degradants hplc->characterize

Caption: Experimental workflow for the preparation, use, and stability analysis of this compound solutions.

troubleshooting_precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_stability Is it unstable in media? start->check_stability rapid_dilution Was dilution too rapid? check_conc->rapid_dilution No sol1 Decrease final concentration check_conc->sol1 Yes cold_media Was media cold? rapid_dilution->cold_media No sol2 Use serial dilution rapid_dilution->sol2 Yes cold_media->check_stability No sol3 Use pre-warmed (37°C) media cold_media->sol3 Yes serum_interaction Interacting with serum? check_stability->serum_interaction No sol4 Lower concentration or add stabilizer check_stability->sol4 Yes sol5 Reduce serum or use serum-free media serum_interaction->sol5 Yes

Caption: Troubleshooting flowchart for precipitation issues with this compound solutions.

nf_kappa_b_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, Cytokines (e.g., TNF-α) ikk IKK Activation stimuli->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb_release NF-κB (p65/p50) Release ikb_deg->nfkb_release nfkb_translocation NF-κB Translocation nfkb_release->nfkb_translocation nfkb_complex IκBα-NF-κB Complex nfkb_complex->ikb_p P gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_translocation->gene_transcription compound 3-Hydroxy-12-oleanene- 23,28-dioic acid (Proposed Inhibition) compound->ikk Inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Overcoming Poor Bioavailability of Oleanane Triterpenoids in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor in vivo bioavailability of oleanane (B1240867) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why do oleanane triterpenoids generally exhibit poor oral bioavailability?

A1: The poor oral bioavailability of oleanane triterpenoids, such as oleanolic acid, asiatic acid, and glycyrrhetinic acid, is primarily attributed to two main factors:

  • Low Aqueous Solubility: These compounds are highly lipophilic and have large, rigid molecular structures, which results in very low solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits their dissolution, which is a prerequisite for absorption.

  • Poor Permeability: Despite their lipophilicity, which should theoretically favor membrane passage, their bulky structures can hinder efficient permeation across the intestinal epithelium. Furthermore, some triterpenoids are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, further reducing their net absorption. Oleanolic acid, for instance, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.

Q2: What are the primary strategies to enhance the in vivo bioavailability of oleanane triterpenoids?

A2: The main strategies focus on overcoming the challenges of low solubility and permeability. These can be broadly categorized into:

  • Formulation Approaches: These methods aim to improve the dissolution rate and apparent solubility of the triterpenoids in the GI tract. Key techniques include:

    • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanoparticles, liposomes, and nanoemulsions.

    • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic triterpenoid (B12794562) molecule within the hydrophobic cavity of a cyclodextrin molecule forms a complex with a hydrophilic exterior, enhancing its aqueous solubility.

    • Solid Dispersions: Dispersing the triterpenoid in an amorphous form within a hydrophilic polymer matrix can significantly improve its dissolution rate.

    • Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can enhance the lipophilicity and membrane permeability of the triterpenoid.

  • Chemical Modification: This involves altering the chemical structure of the triterpenoid to create derivatives with improved physicochemical properties, such as enhanced solubility or permeability.

Q3: How can I assess the improvement in bioavailability of my oleanane triterpenoid formulation?

A3: The improvement in bioavailability is typically evaluated through:

  • In vitro studies:

    • Dissolution studies: Comparing the dissolution rate of the formulation to the pure drug in simulated gastric and intestinal fluids.

    • Caco-2 cell permeability assays: This in vitro model of the intestinal epithelium helps to assess the permeability of the compound and identify potential interactions with efflux transporters.

  • In vivo pharmacokinetic studies: This is the definitive method to determine bioavailability. It involves administering the formulation to an animal model (typically rodents) and measuring the concentration of the triterpenoid in the plasma over time. Key parameters to compare between the formulation and the pure drug are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Troubleshooting Guides

Issue 1: Low aqueous solubility of the oleanane triterpenoid.
Potential Cause Troubleshooting Step Expected Outcome
Crystalline nature and high lipophilicity of the compound.Formulate as a cyclodextrin inclusion complex. Increased apparent water solubility of the triterpenoid.
Prepare a solid dispersion. Conversion of the crystalline drug to a more soluble amorphous form, leading to faster dissolution.
Develop a nanoformulation (e.g., nanoparticles, nanoemulsion). Increased surface area-to-volume ratio, resulting in a higher dissolution rate.
pH adjustment for acidic triterpenoids. For triterpenoids with acidic functional groups (e.g., carboxylic acid), increasing the pH of the dissolution medium can enhance solubility.
Issue 2: Poor permeability in Caco-2 cell assays.
Potential Cause Troubleshooting Step Expected Outcome
The compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters.Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the apparent permeability (Papp) from the apical to the basolateral side will confirm that the compound is a P-gp substrate.
Formulate with excipients that have P-gp inhibitory activity (e.g., some surfactants used in nanoformulations). Increased net transport across the Caco-2 monolayer.
The compound has inherently low passive diffusion.Formulate as a phospholipid complex. The lipid-soluble complex may enhance passage through the cell membrane.
Chemical modification to introduce more polar groups. Improved passive permeability, although this may need to be balanced with its effect on solubility.
Issue 3: Low and variable in vivo bioavailability despite promising in vitro results.
Potential Cause Troubleshooting Step Expected Outcome
First-pass metabolism in the liver.Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes). Increased systemic exposure (higher AUC). This is primarily an experimental tool to identify the issue.
Develop liver-targeting formulations (e.g., using glycyrrhetinic acid as a targeting ligand). Increased drug concentration at the target site and potentially reduced systemic side effects.
In vivo dissolution is still the rate-limiting step.Optimize the formulation for in vivo conditions. This may involve selecting different polymers for solid dispersions or different lipids for nanoformulations that are more stable and effective in the GI environment.Improved and more consistent in vivo absorption.
Food effects.Conduct pharmacokinetic studies in both fasted and fed states. Understanding the impact of food on absorption can guide dosing recommendations. High-fat meals can sometimes enhance the absorption of lipophilic compounds.

Quantitative Data Summary

The following tables summarize the reported improvements in the bioavailability of representative oleanane triterpenoids using various formulation strategies.

Table 1: Bioavailability Enhancement of Oleanolic Acid Formulations

FormulationAnimal ModelKey Pharmacokinetic Parameter Improvement (Compared to free Oleanolic Acid)Reference
Phospholipid ComplexRatsCmax: ~2.5-fold increase; AUC: ~2.2-fold increase[1]
Solid Dispersion (with PVP VA64)RatsCmax: ~5.6-fold increase; Relative Bioavailability: ~240%[2]
Lactoferrin NanoparticlesRatsRelative Bioavailability: 340.59%[3]
Cyclodextrin ComplexPigsIncreased plasma oleanolic acid concentration compared to control.[4]

Table 2: Bioavailability Enhancement of Asiatic Acid Formulations

FormulationAnimal ModelKey Pharmacokinetic Parameter Improvement (Compared to free Asiatic Acid)Reference
Standardized Extract (ECa 233)RatsHigher plasma levels of asiaticoside (B1665284) and madecassoside (B7823665) compared to a mixture of the pure compounds.[5]
Nanoemulsion-Enhanced ex vivo skin permeation.[6][7]
Poly-ε-caprolactone Nanoparticles-Sustained in vitro drug release.[4][8]

Table 3: Bioavailability Enhancement of Glycyrrhetinic Acid Formulations

FormulationAnimal ModelKey Pharmacokinetic Parameter Improvement (Compared to free Glycyrrhetinic Acid)Reference
NanocrystalsRatsRelative Bioavailability: 4.3-fold increase[9][10]
Administered as Glycyrrhizin (prodrug)RabbitsAUC of glycyrrhetinic acid was 443% higher than after oral dosing of glycyrrhetinic acid itself.[11]
MicroparticlesRatsImproved pharmacokinetic parameters compared to the original drug.[1]

Experimental Protocols

Preparation of Oleanolic Acid-Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol is adapted from a method described for preparing phenolic acid/hydroxypropyl-β-cyclodextrin inclusion complexes.

Materials:

  • Oleanolic Acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: Determine the optimal molar ratio of Oleanolic Acid to HP-β-CD (commonly 1:1 or 1:2).

  • Dissolution: Dissolve the determined amount of HP-β-CD in deionized water with stirring.

  • Addition of Oleanolic Acid: Add the corresponding amount of Oleanolic Acid to the HP-β-CD solution.

  • Complexation: Stir the suspension at room temperature for 24-48 hours in the dark to allow for complex formation.

  • Filtration (Optional): If there is any un-complexed Oleanolic Acid, filter the suspension.

  • Freeze-Drying: Freeze the resulting solution or suspension at -80°C and then lyophilize it for 48-72 hours to obtain a solid powder of the inclusion complex.

  • Characterization: Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Preparation of Oleanolic Acid Solid Dispersion (Solvent Evaporation Method)

This protocol is a generalized method based on common laboratory practices for preparing solid dispersions.

Materials:

  • Oleanolic Acid

  • Hydrophilic polymer (e.g., PVP K30, Poloxamer 188, Soluplus®)

  • Organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Solubilization: Dissolve both the Oleanolic Acid and the hydrophilic polymer in a suitable organic solvent in a round-bottom flask. The drug-to-polymer ratio needs to be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state of the drug.

In Vivo Pharmacokinetic Study in Rodents (Generalized Protocol)

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g).

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight (12-18 hours) before oral administration, with free access to water.

  • Grouping: Divide the animals into groups (e.g., control group receiving the pure drug suspension, and test groups receiving different formulations). A typical group size is 5-6 animals.

  • Dosing: Administer the pure drug or the formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Drug Quantification: Quantify the concentration of the oleanane triterpenoid in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software. The relative bioavailability of a formulation is calculated as: (AUC_formulation / AUC_pure_drug) x 100%.

Caco-2 Cell Permeability Assay (Generalized Protocol)

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lucifer yellow (for monolayer integrity testing)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer. Additionally, a Lucifer yellow permeability assay can be performed to confirm low paracellular transport.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound (dissolved in transport buffer) to the apical (donor) side for apical-to-basolateral (A-B) transport studies, or to the basolateral (donor) side for basolateral-to-apical (B-A) transport studies.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.

Visualizations

Signaling Pathways

The following diagrams illustrate some of the key signaling pathways modulated by oleanane triterpenoids, which are relevant to their therapeutic effects.

Oleanolic_Acid_Signaling OA Oleanolic Acid IGF1R IGF-1R OA->IGF1R inhibits NFkB NF-κB OA->NFkB inhibits ROS ROS OA->ROS induces PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Apoptosis Apoptosis Inflammation Inflammation NFkB->Inflammation promotes ASK1 ASK1 p38MAPK p38 MAPK ASK1->p38MAPK p38MAPK->Apoptosis induces ROS->ASK1 Asiatic_Acid_Signaling AA Asiatic Acid NFkB NF-κB AA->NFkB inhibits Sirt1 Sirt1 AA->Sirt1 activates Nrf2 Nrf2 AA->Nrf2 activates PI3K PI3K AA->PI3K LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->InflammatoryCytokines promotes Sirt1->NFkB inhibits HO1 HO-1 Nrf2->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b inhibits Neuroprotection Neuroprotection GSK3b->Neuroprotection promotes inhibition of GSK-3β Glycyrrhetinic_Acid_Signaling GA Glycyrrhetinic Acid PI3K PI3K GA->PI3K inhibits GR Glucocorticoid Receptor GA->GR activates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB activates InflammatoryMediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->InflammatoryMediators promotes AntiInflammatoryGenes Anti-inflammatory Gene Expression GR->AntiInflammatoryGenes promotes Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation Select Formulation Strategy (Nano, Cyclodextrin, Solid Dispersion) Preparation Prepare Formulation Formulation->Preparation Characterization In vitro Characterization (Size, EE%, Dissolution) Preparation->Characterization Caco2 Caco-2 Permeability Assay Characterization->Caco2 PK_Study Rodent Pharmacokinetic Study Characterization->PK_Study Caco2->PK_Study Data_Analysis Calculate Cmax, Tmax, AUC PK_Study->Data_Analysis Bioavailability Determine Relative Bioavailability Data_Analysis->Bioavailability

References

Technical Support Center: Optimizing Crystallization of 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 3-Hydroxy-12-oleanene-23,28-dioic acid.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific experimental issues.

Issue 1: The compound fails to crystallize and remains in solution.

  • Question: I have dissolved my sample of this compound in a solvent, but after cooling, no crystals have formed. What should I do?

  • Answer: This is a common issue that typically points to a solution that is not sufficiently supersaturated. Here are several steps you can take to induce crystallization:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of crystalline material, add a single, small seed crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: The compound may be too soluble in the amount of solvent used. You can slowly evaporate the solvent to increase the concentration of the compound. This can be done by leaving the container partially open in a fume hood or by gentle heating.

    • Introduce an Anti-solvent: An anti-solvent is a liquid in which the compound of interest is insoluble but is miscible with the current solvent. Adding an anti-solvent dropwise to your solution will decrease the overall solubility of your compound and promote crystallization. For oleanane-type triterpenoids, water is a commonly used anti-solvent when the initial solvent is a polar organic like ethanol (B145695) or acetone.[1]

    • Cooling to a Lower Temperature: If you have been cooling the solution at room temperature or in a refrigerator, try moving it to a freezer. A lower temperature will further decrease the solubility of the compound.

Issue 2: An oil has formed instead of crystals.

  • Question: Upon cooling my solution, the compound has separated as an oily liquid rather than solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it separates from the solution above its melting point or as a supersaturated liquid. Here are some strategies to overcome this:

    • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice. You can insulate the flask to slow down the cooling process.

    • Use a More Dilute Solution: The concentration of your compound might be too high. Add more of the primary solvent to create a more dilute solution, then attempt to crystallize again by slow cooling or solvent evaporation.

    • Change the Solvent System: The solvent you are using may not be ideal. Experiment with different solvents or solvent pairs. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.

    • Attempt Crystallization at a Lower Temperature: Dissolve the compound in a minimal amount of a solvent in which it is highly soluble at room temperature. Then, place this solution in a vial inside a larger, sealed container with an anti-solvent. The vapor of the anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and potentially leading to crystal formation at a constant, low temperature.

Issue 3: The resulting crystals are very small or appear as a powder.

  • Question: I have managed to obtain a solid, but it is a microcrystalline powder, not the larger crystals I need for analysis. How can I grow larger crystals?

  • Answer: The formation of small crystals is often due to rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process:

    • Slower Cooling: As mentioned previously, a slower cooling rate is crucial. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment.

    • Reduce the Degree of Supersaturation: Start with a less concentrated solution. This will reduce the number of nucleation sites that form initially, allowing the existing nuclei to grow larger.

    • Vapor Diffusion: This is an excellent technique for growing high-quality, large crystals. Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a less volatile anti-solvent. The first solvent will slowly evaporate and diffuse out, while the anti-solvent vapor diffuses in, leading to a very slow and controlled crystallization process.

Issue 4: The purity of the crystals is not as expected.

  • Question: After crystallization, my compound's purity has not significantly improved. What could be the reason?

  • Answer: If impurities are co-crystallizing with your product, consider the following:

    • Recrystallization: A single crystallization may not be sufficient. Perform a second crystallization (recrystallization) by dissolving the obtained crystals in a minimal amount of hot solvent and allowing them to re-form.

    • Choice of Solvent: The solvent may be too good at dissolving both your compound and the impurities. Try a different solvent system where the solubility of the impurities is significantly higher than your compound at low temperatures, so they remain in the mother liquor.

    • Hot Filtration: If you have insoluble impurities, you should perform a hot gravity filtration of your saturated solution before allowing it to cool. This will remove any solid particles that could act as unwanted nucleation sites or be trapped in your crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: Based on data for structurally similar oleanane (B1240867) triterpenoids like oleanolic acid, good starting solvents to consider are alcohols (methanol, ethanol, 2-propanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (DMSO, DMF).[2][3][4] The choice of solvent will depend on the purity of your sample and the desired crystallization method. It is advisable to perform small-scale solubility tests to identify the most suitable solvent.

Q2: How does the presence of two carboxylic acid groups affect crystallization?

A2: The two carboxylic acid groups make the molecule polar and capable of forming strong hydrogen bonds. This can be advantageous for forming a stable crystal lattice. However, it also introduces the possibility of pH-dependent solubility.[5] The protonation state of the carboxylic acids will influence the intermolecular interactions.

Q3: Should I be concerned about the pH of my solution during crystallization?

A3: Yes, the pH can be a critical factor, especially for a diacidic molecule. Changes in pH will alter the ionization state of the carboxylic acid groups, which in turn affects the molecule's solubility and how it packs in a crystal.[5][6][7] For instance, at a basic pH, the carboxylate anions will be formed, increasing aqueous solubility and potentially hindering crystallization from organic solvents. Conversely, in an acidic environment, the carboxylic acids will be fully protonated, which is generally more favorable for crystallization from organic solvents.

Q4: What is a suitable anti-solvent to use with polar organic solvents?

A4: Water is a common and effective anti-solvent when you have dissolved your compound in a water-miscible polar organic solvent like ethanol, methanol, or acetone.[1] The addition of water will decrease the solubility of the relatively nonpolar triterpenoid (B12794562) backbone, inducing precipitation or crystallization.

Q5: How can I improve the yield of my crystallization?

A5: To maximize your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. After crystal formation at room temperature, cooling the solution in an ice bath or freezer can further decrease the compound's solubility and lead to a greater recovery of crystalline material. However, be mindful that rapid cooling can sometimes cause impurities to precipitate.

Data Presentation

The following tables summarize solubility data for oleanolic acid, a structurally related pentacyclic triterpenoid. This data can serve as a useful starting point for selecting a solvent for the crystallization of this compound.

Table 1: Solubility of Oleanolic Acid in Various Organic Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~30[2][3]
Ethanol~5[2][3]
Dimethyl sulfoxide (B87167) (DMSO)~3[2][3]

Table 2: Mole Fraction Solubility of Oleanolic Acid in Different Solvents at Various Temperatures [4]

Temperature (K)Methanol (x 10³)Ethanol (x 10³)2-Propanol (x 10³)Ethyl Acetate (x 10³)
283.20.1310.3320.3550.443
288.20.1620.4100.4410.549
293.20.1990.5040.5460.679
298.20.2450.6190.6740.839
303.20.3010.7610.8301.034
308.20.3700.9341.0211.272
313.20.4541.1461.2541.564
318.20.5561.4051.5401.921
323.20.6811.7221.8892.358
328.20.8332.1102.3182.894
329.70.8822.2312.4503.058

Experimental Protocols

Protocol 1: Single Solvent Recrystallization by Slow Cooling

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent that dissolves this compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the compound is fully dissolved. If some solid remains, add small additional portions of the hot solvent until a clear solution is obtained.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, you can place it in an ice bath or a refrigerator for at least an hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-solvent) Crystallization

  • Solvent Selection: Choose a "good" solvent in which the compound is readily soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible. A common pair for triterpenoids is an alcohol (good solvent) and water (anti-solvent).

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add the "poor" solvent dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy).

  • Clarification: If the solution becomes too turbid, add a few drops of the "good" solvent until it just becomes clear again.

  • Crystallization: Cover the container and set it aside undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter slow_cool Slow Cooling to Room Temperature hot_filter->slow_cool vapor_diffusion Vapor Diffusion hot_filter->vapor_diffusion anti_solvent Anti-solvent Addition hot_filter->anti_solvent ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter vapor_diffusion->vacuum_filter anti_solvent->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the crystallization of this compound.

Troubleshooting_Tree cluster_solutions_no_crystals cluster_solutions_oil cluster_solutions_powder cluster_solutions_impure start Crystallization Attempted outcome What is the result? start->outcome no_crystals No Crystals, Clear Solution outcome->no_crystals No Solid oiled_out Oily Layer Formed outcome->oiled_out Oil powder Microcrystalline Powder outcome->powder Powder crystals_impure Crystals Formed, but Impure outcome->crystals_impure Impure Crystals scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed evaporate Evaporate Solvent no_crystals->evaporate add_anti_solvent Add Anti-solvent no_crystals->add_anti_solvent reheat_cool_slow Re-dissolve & Cool Slower oiled_out->reheat_cool_slow dilute Use More Solvent oiled_out->dilute change_solvent Change Solvent System oiled_out->change_solvent slower_cooling Cool Even Slower powder->slower_cooling less_conc Use a More Dilute Solution powder->less_conc vapor_diff Try Vapor Diffusion powder->vapor_diff recrystallize Recrystallize crystals_impure->recrystallize diff_solvent Choose a Different Solvent crystals_impure->diff_solvent hot_filt Perform Hot Filtration crystals_impure->hot_filt

Caption: Troubleshooting decision tree for crystallization issues.

References

Preventing degradation of 3-Hydroxy-12-oleanene-23,28-dioic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Hydroxy-12-oleanene-23,28-dioic acid during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue 1: Appearance of New Peaks in HPLC Analysis After Storage

  • Potential Cause 1: Oxidation. The C12-C13 double bond in the oleanane (B1240867) skeleton is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Solution:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Protect from light by using amber vials or storing in the dark.[1]

    • Use high-purity solvents and reagents to minimize metal ion contamination.

  • Potential Cause 2: Hydrolysis of Impurities. If the sample contains esterified impurities, these may hydrolyze to the parent acid and the corresponding alcohol, especially if exposed to moisture and acidic or basic conditions.

  • Solution:

    • Ensure the compound is stored in a tightly sealed container to prevent moisture ingress.[1]

    • Store in a desiccator.

  • Potential Cause 3: Photodegradation. Exposure to UV or ambient light can induce photochemical reactions, potentially leading to isomerization or rearrangement of the molecule.

  • Solution:

    • Always store in light-resistant containers.[1]

    • Conduct experimental manipulations under low-light conditions or with light-protective coverings.

Issue 2: Decrease in the Main Peak Area in HPLC Analysis

  • Potential Cause 1: Adsorption to Container Surfaces. Due to its lipophilic nature, the compound may adsorb to certain types of plastic or glass surfaces, especially from non-polar solvents.

  • Solution:

    • Use silanized glass vials for storage.

    • Ensure complete dissolution and rinsing of the container when preparing solutions.

  • Potential Cause 2: Significant Degradation. If the decrease in the main peak is accompanied by a significant increase in impurity peaks, this indicates substantial degradation.

  • Solution:

    • Re-evaluate storage conditions (temperature, atmosphere, light protection) based on the recommendations in this guide.

    • Perform a forced degradation study to identify the primary degradation pathways and implement targeted preventative measures.

Issue 3: Change in Physical Appearance (e.g., Color Change)

  • Potential Cause: Oxidation or Contamination. A change in color, such as yellowing, can be an indicator of oxidation or the presence of impurities.

  • Solution:

    • Visually inspect the compound upon receipt and before each use.

    • If a color change is observed, re-analyze the sample by HPLC to assess purity before use.

    • Store under an inert atmosphere to minimize oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid powder at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[1] It should also be protected from moisture.

Q2: How can I monitor the stability of my compound during storage?

A2: The most effective way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Regular analysis of a stored sample against a freshly prepared standard or a reference sample stored under optimal conditions will allow for the detection of any degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure, the following are potential degradation pathways:

  • Oxidation: The C12-C13 double bond can be oxidized to form epoxides, diols, or other oxidative cleavage products. The secondary alcohol at C3 can also be oxidized to a ketone.

  • Epimerization: The hydroxyl group at the C3 position could potentially undergo epimerization under acidic or basic conditions, leading to the formation of a diastereomer.

  • Photodegradation: Exposure to light, particularly UV light, may lead to complex rearrangements of the triterpenoid (B12794562) skeleton.

Q4: I need to dissolve the compound for my experiments. What solvents are recommended for short-term storage of solutions?

A4: this compound is soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate. For short-term storage of solutions, use high-purity solvents and store at -20°C or -80°C in tightly sealed, light-resistant containers. It is advisable to prepare fresh solutions for critical experiments.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Protect from light (Amber vials)To prevent photodegradation.[1]
Moisture Tightly sealed container, desiccatorTo prevent hydrolysis of the compound or impurities.[1]
Form Solid powderMore stable than solutions.

Table 2: Summary of Potential Degradation Products

Degradation TypePotential ProductAnalytical Indication
Oxidation Epoxide at C12-C13New, more polar peak in HPLC.
Diol at C12-C13New, more polar peak in HPLC.
Ketone at C3New, less polar peak in HPLC.
Epimerization 3-epi-Hydroxy-12-oleanene-23,28-dioic acidNew peak with a similar retention time in HPLC, may require specific chiral chromatography for separation.
Photodegradation Rearrangement productsMultiple new peaks in HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 60°C for 7 days. Dissolve in the mobile phase for HPLC analysis.

  • Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact compound from its potential degradation products.

  • Instrumentation: HPLC with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm (as the compound lacks a strong chromophore).

    • ELSD: Drift tube temperature 50°C, Nebulizer gas pressure 3.5 bar.

  • Sample Preparation: Dissolve the sample in methanol or mobile phase to a final concentration of approximately 0.5 mg/mL.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_epimerization Epimerization cluster_photodegradation Photodegradation main This compound oxide Epoxide at C12-C13 main->oxide O2, light diol Diol at C12-C13 main->diol H2O2 ketone 3-Keto derivative main->ketone Oxidizing agent epimer 3-epi-isomer main->epimer Acid or Base rearrangement Rearrangement Products main->rearrangement UV light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Compound Storage issue Issue Encountered (e.g., new peaks in HPLC) start->issue troubleshoot Troubleshooting Guide (Check storage conditions) issue->troubleshoot faq Consult FAQs (Understand potential degradation) issue->faq forced_degradation Perform Forced Degradation Study (Protocol 1) troubleshoot->forced_degradation faq->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC (Protocol 2) forced_degradation->hplc_analysis identify Identify Degradation Pathway hplc_analysis->identify implement Implement Corrective Actions identify->implement end End: Stable Compound implement->end

Caption: Troubleshooting workflow for stability issues.

References

Addressing batch-to-batch variability of 3-Hydroxy-12-oleanene-23,28-dioic acid from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability of 3-Hydroxy-12-oleanene-23,28-dioic acid isolated from plant sources, primarily Tripterygium wilfordii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistency important?

This compound is a pentacyclic triterpenoid (B12794562) compound isolated from medicinal plants such as Tripterygium wilfordii.[1][2] Triterpenoids, as a class, are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. For reliable and reproducible results in research and drug development, ensuring the consistency of the concentration and purity of this active compound across different batches of plant extract is crucial.

Q2: What are the primary causes of batch-to-batch variability in the concentration of this compound?

The primary causes of variability stem from the natural complexity of the plant source and the intricacies of the extraction and purification processes. Key factors include:

  • Genetic and Environmental Factors: The genetic makeup of the plant, geographical location, climate, and soil conditions can significantly influence the concentration of secondary metabolites like triterpenoids.

  • Harvesting and Post-Harvesting Practices: The age of the plant, the specific part of the plant used (e.g., roots, leaves), the time of harvest, and the drying and storage conditions all play a critical role.

  • Extraction Method and Parameters: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, sonication, reflux) can dramatically affect the yield and purity of the target compound.

  • Purification Process: Losses can occur at various stages of purification, and the efficiency of the chosen chromatographic techniques can vary.

Q3: Which analytical method is recommended for the quantification of this compound?

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and reliable method for the quantification of triterpenoid acids. A well-validated HPLC-UV method can provide accurate and precise measurements of the concentration of this compound in your plant extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and analysis of this compound.

Issue 1: Low Yield of the Target Compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Extraction Solvent The polarity of the extraction solvent is critical. This compound is a moderately polar compound. Test a range of solvents with varying polarities, such as ethanol (B145695), methanol, ethyl acetate, and chloroform, or mixtures thereof. The solubility of oleanane (B1240867) triterpenoids generally increases with temperature.[3]
Inefficient Extraction Method For heat-sensitive compounds, prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to degradation. Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to reduce extraction time and temperature.
Inadequate Plant Material Preparation Ensure the plant material is dried thoroughly and ground to a fine, uniform powder to maximize the surface area for solvent penetration.
Compound Degradation Triterpenoids can be susceptible to degradation under harsh pH or high-temperature conditions. Maintain a neutral pH during extraction and avoid excessive heat. Store extracts at low temperatures (-20°C) and protected from light.
Losses During Purification Significant amounts of the compound can be lost during liquid-liquid partitioning or column chromatography. Monitor each fraction by TLC or HPLC to track the compound and optimize the separation conditions.
Issue 2: Poor Purity of the Isolated Compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Impurities The initial crude extract will contain a complex mixture of compounds. Perform a preliminary clean-up step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove highly polar or non-polar impurities before proceeding to column chromatography.
Inadequate Chromatographic Separation Optimize the column chromatography parameters. This includes the choice of stationary phase (e.g., silica (B1680970) gel, Sephadex), the solvent system (gradient vs. isocratic elution), and the loading amount. For complex mixtures, multiple chromatographic steps may be necessary.
Presence of Isomeric Compounds Oleanane and ursane (B1242777) triterpenoids are often isomers and can be difficult to separate. Specialized chromatographic techniques, such as coordination chromatography, may be required for their separation.[4]
Issue 3: Inconsistent HPLC-UV Quantification Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Method Validation Ensure your HPLC-UV method is fully validated for linearity, accuracy, precision, and robustness according to established guidelines.
Inadequate Sample Preparation Ensure complete dissolution of the extract in the mobile phase before injection. Use a suitable filter to remove any particulate matter that could interfere with the analysis.
Co-eluting Impurities If an impurity co-elutes with your target compound, it will lead to inaccurate quantification. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient slope, column temperature) to achieve baseline separation.
Standard Instability Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., refrigerated, protected from light) to prevent degradation.

Data Presentation: Impact of Extraction Method on Triterpenoid Yield

The following tables summarize representative data on the influence of different extraction methods and solvents on the yield of total triterpenoids from plant sources. While this data does not exclusively represent this compound, it illustrates the significant variability that can be introduced during the extraction process.

Table 1: Comparison of Total Triterpenoid Yield from Chaenomeles speciosa Leaves using Ultrasonic-Assisted Extraction (UAE) with Different Solvents.

Extraction Solvent Total Triterpenoid Yield (mg/g)
93% Ethanol36.77 ± 0.40
70% Ethanol28.54 ± 0.35
50% Ethanol21.19 ± 0.28

Data adapted from a study on Chaenomeles speciosa leaves, demonstrating the impact of solvent concentration on yield.[5]

Table 2: Comparison of Total Triterpenoid Yield from Loquat Peel and Pulp using Optimized Ultrasonic-Assisted Extraction.

Plant Material Optimized Ethanol Concentration Total Triterpenoid Yield (mg/g)
Loquat Peel71%13.92 ± 0.20
Loquat Pulp85%11.69 ± 0.25

Data from a study on loquat, highlighting that different parts of the same plant can have varying optimal extraction conditions and yields.[3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Triterpenoids from Tripterygium wilfordii

This protocol is a general guideline for the extraction of a triterpenoid-rich fraction.

  • Plant Material Preparation:

    • Dry the roots of Tripterygium wilfordii at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried roots into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 90% ethanol (solid-to-liquid ratio of 1:15).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with 100 mL of 90% ethanol each time.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

    • Dry the resulting crude extract in a vacuum oven to a constant weight.

Protocol 2: HPLC-UV Quantification of this compound

This protocol provides a starting point for developing a validated HPLC-UV method.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

    • Gradient Program: Start with 70% A, increase to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.

    • Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

extraction_workflow cluster_preparation 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Quantification plant_material Plant Material (Tripterygium wilfordii roots) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Ultrasonic-Assisted) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography partitioning->column_chromatography fractions Purified Fractions column_chromatography->fractions hplc HPLC-UV Analysis fractions->hplc quantification Quantification hplc->quantification

Caption: General workflow for extraction and analysis.

Troubleshooting Logic Diagram

troubleshooting_low_yield start Low Yield of This compound check_extraction Review Extraction Protocol start->check_extraction check_solvent Is Solvent Optimal? check_extraction->check_solvent No check_method Is Method Efficient? check_extraction->check_method Yes solution_solvent Test Different Solvents/ Mixtures check_solvent->solution_solvent check_purification Review Purification Protocol check_method->check_purification Yes solution_method Consider UAE or MAE check_method->solution_method No check_losses Monitor Fractions for Losses check_purification->check_losses No check_degradation Assess Compound Degradation check_purification->check_degradation Yes solution_purification Optimize Chromatography Parameters check_losses->solution_purification check_temp_ph Check Temperature and pH check_degradation->check_temp_ph solution_degradation Use Milder Conditions/ Protect from Light check_temp_ph->solution_degradation

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Enhancing the Anti-inflammatory Effect of 3-Hydroxy-12-oleanene-23,28-dioic Acid Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-12-oleanene-23,28-dioic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, experimental setup, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for enhancing its anti-inflammatory effect?

A1: While this compound, a natural triterpenoid (B12794562), exhibits inherent anti-inflammatory properties, its therapeutic potential can be limited by factors such as poor solubility and bioavailability.[1] Derivatization, the process of chemically modifying the parent compound, can address these limitations. For instance, the introduction of functional groups through acetylation or methylation can improve the compound's pharmacokinetic profile and enhance its interaction with biological targets, leading to a more potent anti-inflammatory response.[2][3]

Q2: What are the most common derivatization strategies for this class of compounds?

A2: Common derivatization strategies for oleanane-type triterpenoids like this compound involve modifications at the C-3 hydroxyl and C-28 carboxylic acid groups.[4] These include:

  • Acetylation: Introduction of an acetyl group at the C-3 hydroxyl position.

  • Methylation: Esterification of the C-28 carboxylic acid group.

  • Amide Synthesis: Formation of an amide linkage at the C-28 carboxylic acid position.

  • Introduction of Heterocyclic Moieties: Addition of nitrogen-containing rings to the core structure.

Q3: How do these derivatives typically exert their anti-inflammatory effects?

A3: Triterpenoids and their derivatives often exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[2][6]

Q4: What are the standard in vitro and in vivo models to assess the anti-inflammatory activity of these derivatives?

A4:

  • In Vitro : A widely used model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. In this assay, the ability of the compounds to inhibit the production of nitric oxide (NO) is measured as an indicator of anti-inflammatory activity.[6][7]

  • In Vivo : The carrageenan-induced paw edema model in rodents is a standard for evaluating acute inflammation. The reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory efficacy.

Troubleshooting Guides

Synthesis and Derivatization
Issue Potential Cause Troubleshooting Steps
Low reaction yield Incomplete reaction, side reactions, or degradation of starting material.- Ensure all reagents and solvents are anhydrous. - Optimize reaction temperature and time. - Use a slight excess of the derivatizing agent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products Non-specific reactions or presence of multiple reactive sites.- Use protecting groups for other reactive sites on the molecule. - Employ more selective reagents. - Optimize reaction conditions (e.g., lower temperature) to favor the desired product. - Purify the desired product using column chromatography with a suitable solvent system.
Difficulty in product purification Similar polarity of the product and byproducts or starting material.- Utilize a different stationary phase or solvent system for column chromatography. - Consider recrystallization from an appropriate solvent. - If applicable, use preparative High-Performance Liquid Chromatography (HPLC).
Inconsistent results in analytical characterization (NMR, MS) Presence of impurities or residual solvent.- Ensure the purified product is thoroughly dried under vacuum. - Use high-purity solvents for analysis. - Compare spectra with published data for similar compounds.
In Vitro Anti-inflammatory Assays (LPS-induced NO production in RAW 264.7 cells)
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, inconsistent compound concentration, or pipetting errors.- Ensure a single-cell suspension before seeding. - Calibrate pipettes regularly. - Use a multichannel pipette for adding reagents to multiple wells simultaneously. - Mix compound stock solutions thoroughly before dilution.
Low NO production in LPS-stimulated control group Inactive LPS, low cell density, or issues with cell culture conditions.- Use a fresh batch of LPS and verify its activity. - Optimize cell seeding density. - Ensure the cells are healthy and within a low passage number. - Check CO2 levels and temperature in the incubator.
Compound precipitates in culture medium Poor solubility of the derivative.- Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) before diluting in the culture medium. - Ensure the final solvent concentration in the medium is non-toxic to the cells (typically <0.1%). - Consider using a formulation approach, such as nanoemulsions, for highly lipophilic compounds.[1]
Cytotoxicity observed at effective anti-inflammatory concentrations The compound has a narrow therapeutic window.- Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the NO assay. - Determine the maximum non-toxic concentration of the compound. - If cytotoxicity is unavoidable, consider further derivatization to reduce toxicity while maintaining efficacy.
In Vivo Anti-inflammatory Assays (Carrageenan-induced paw edema)
Issue Potential Cause Troubleshooting Steps
High variability in paw edema measurements Inconsistent carrageenan injection, improper measurement technique, or animal stress.- Standardize the injection volume and site. - Ensure the same person performs the measurements using a calibrated plethysmometer. - Acclimatize animals to the experimental setup and handling.
Compound shows low efficacy in vivo despite good in vitro activity Poor bioavailability, rapid metabolism, or off-target effects.- Analyze the pharmacokinetic properties of the compound. - Consider different routes of administration or formulation strategies. - Investigate potential off-target effects that may counteract the anti-inflammatory activity.
Adverse effects observed in treated animals Compound toxicity.- Perform a preliminary dose-ranging study to determine the maximum tolerated dose. - Monitor animals closely for any signs of distress. - If toxicity is observed, consider synthesizing less toxic derivatives.

Data Presentation

The following tables present hypothetical quantitative data for the anti-inflammatory effects of this compound and its derivatives. This data is based on typical results observed for the structurally similar compound, oleanolic acid, and its derivatives.[3]

Table 1: In Vitro Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 Cells)

CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
Parent Compound 1025.3 ± 3.1> 50
2548.7 ± 4.5
5065.2 ± 5.8
Derivative A (Acetylated) 1045.1 ± 4.222.5
2568.9 ± 6.1
5085.4 ± 7.3
Derivative B (Amide) 1055.6 ± 5.315.8
2578.2 ± 6.9
5092.1 ± 8.5
Indomethacin (Control) 1060.3 ± 5.512.1
2582.5 ± 7.8
5095.7 ± 9.1

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment Group (50 mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle) 1.25 ± 0.15-
Parent Compound 0.98 ± 0.1221.6
Derivative A (Acetylated) 0.75 ± 0.0940.0
Derivative B (Amide) 0.62 ± 0.0850.4
Indomethacin (Control) 0.55 ± 0.0756.0

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compounds to the cells and incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL final concentration) and incubate for another 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses. Administer the test compounds and controls orally 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [1 - (ΔV of treated group / ΔV of control group)] x 100 Where ΔV is the change in paw volume (Final volume - Initial volume).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation parent 3-Hydroxy-12-oleanene- 23,28-dioic acid derivatization Derivatization Strategies (e.g., Acetylation, Amidation) parent->derivatization derivatives Synthesized Derivatives derivatization->derivatives raw_cells RAW 264.7 Macrophages derivatives->raw_cells lps LPS Stimulation raw_cells->lps no_assay Nitric Oxide (NO) Assay lps->no_assay Compound Treatment ic50 Determine IC50 no_assay->ic50 rats Rodent Model ic50->rats Lead Compound Selection carrageenan Carrageenan Injection rats->carrageenan edema_measurement Paw Edema Measurement carrageenan->edema_measurement Compound Administration inhibition Calculate % Inhibition edema_measurement->inhibition

Caption: Experimental workflow for enhancing and evaluating the anti-inflammatory effect of this compound derivatives.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ik_complex IKK Complex tak1->ik_complex ikb IκBα ik_complex->ikb Phosphorylation ikb->ik_complex nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription mediators Inflammatory Mediators (NO, TNF-α, ILs) gene_transcription->mediators triterpenoid Triterpenoid Derivative triterpenoid->ik_complex Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory action of triterpenoid derivatives.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of 3-Hydroxy-12-oleanene-23,28-dioic Acid and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two pentacyclic triterpenoids: 3-Hydroxy-12-oleanene-23,28-dioic acid and the more extensively studied oleanolic acid. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action and effects on key inflammatory markers to offer valuable insights for research and development.

At a Glance: Key Anti-inflammatory Targets

FeatureThis compound & AnalogsOleanolic Acid
Primary Mechanism Inhibition of NF-κB signaling pathway[1]Inhibition of NF-κB signaling pathway[2][3]
Key Inflammatory Mediators Inhibited Nitric Oxide (NO), TNF-α, IL-1β[1]Nitric Oxide (NO), TNF-α, IL-1β, IL-6, COX-2, iNOS[2][4]

Quantitative Comparison of Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Activity of Oleanolic Acid

AssayCell LineInflammatory StimulusIC50 ValueReference
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specified, but significant inhibition[3]
TNF-α Production RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specified, but significant inhibition[3]
IL-1β Production RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specified, but significant inhibition
COX-2 Expression --Potent Inhibition[5]

Table 2: In Vitro Anti-inflammatory Activity of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA) - An Analog of this compound

AssayCell LineInflammatory StimulusEffectReference
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLipopolysaccharide (LPS)Concentration-dependent reduction[1]
TNF-α Expression RAW 264.7 MacrophagesLipopolysaccharide (LPS)Significant suppression at mRNA and protein levels[1]
IL-1β Expression RAW 264.7 MacrophagesLipopolysaccharide (LPS)Significant suppression at mRNA and protein levels[1]

Mechanistic Insights: The NF-κB Signaling Pathway

Both oleanolic acid and the analog of this compound exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and enzymes like COX-2 and iNOS.

Both oleanolic acid and HLEDA have been shown to inhibit the degradation and phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory cascade.[1][2]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Triterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates p_IkappaB p-IκBα NFkappaB NF-κB NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocation IkappaB_NFkappaB IκBα-NF-κB (Inactive) IkappaB_NFkappaB->NFkappaB Releases Proteasome Proteasome p_IkappaB->Proteasome Degradation DNA DNA NFkappaB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes DNA->ProInflammatory_Genes Transcription Oleanolic_Acid Oleanolic Acid Oleanolic_Acid->IKK HLEDA 3-Hydroxy-12-oleanene- 23,28-dioic acid (Analog) HLEDA->IKK Experimental_Workflow cluster_assays Anti-inflammatory Assays start Start cell_culture Seed RAW 264.7 Cells start->cell_culture pretreatment Pre-treat with Test Compound cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant no_assay Nitric Oxide (NO) Assay (Griess Test) supernatant->no_assay elisa_assay Cytokine (TNF-α, IL-1β) Assay (ELISA) supernatant->elisa_assay analysis Data Analysis no_assay->analysis elisa_assay->analysis

References

A Comparative Analysis of the Cytotoxic Potential of 3-Hydroxy-12-oleanene-23,28-dioic acid and Moronic Acid in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds present a promising frontier for the development of novel therapeutic agents. Among these, pentacyclic triterpenoids have garnered significant attention for their potential cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of two such compounds: 3-Hydroxy-12-oleanene-23,28-dioic acid and Moronic acid, detailing their effects on cancer cell lines, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

While extensive quantitative data on the cytotoxic activity of moronic acid and its derivatives are available, similar specific IC50 values for this compound are not as readily found in publicly accessible literature. However, existing studies indicate that this compound possesses anti-inflammatory and anticancer properties, including the ability to induce cancer cell death.

Comparative Cytotoxicity Data

Direct comparative studies evaluating the cytotoxicity of this compound and moronic acid on the same cancer cell lines under identical experimental conditions are scarce. The following tables summarize the available quantitative data for moronic acid and related oleanane (B1240867) triterpenoids to provide a contextual comparison.

Table 1: Cytotoxicity of Moronic Acid and Its Derivatives on Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
Moronic acid derivativeHeLaCervical Cancer7.9 ± 2.1[1]
Moronic acid derivativeG-361Malignant Melanoma8.0 ± 0.6[1]
Moronic acid derivativeMCF7Breast Cancer8.6 ± 0.2[1]
Moreollic acid derivative (TH12-10)HCT116Colon Cancer0.83[1]
Moreollic acid derivative (TH12-10)DLD1Colon Cancer1.10[1]
Moreollic acid derivative (TH12-10)SW620Colon Cancer0.79[1]

Table 2: Cytotoxicity of Other Relevant Oleanane Triterpenoids

CompoundCancer Cell LineCell TypeIC50 (µg/mL)IC50 (µM)
Cincholic acidHepG-2Liver Cancer22.81[2][3]~46.8
Cincholic acidHCT-116Colon Cancer>50>102.9
Cincholic acidMCF-7Breast Cancer>50>102.9
Oleanolic acidHepG-2Liver Cancer27.99[2][3]~61.3
Oleanolic acidHCT-116Colon Cancer18.66[2][3]~40.9
Oleanolic acidMCF-7Breast Cancer27.99[2][3]~61.3
3β-Hydroxy-12-oleanen-27-oic acid (ATA)HCT116Colon CancerNot specified16.17 ± 2.68[4][5]

Note: The molecular weight of Cincholic acid (C30H46O5) is approximately 486.7 g/mol , and Oleanolic acid (C30H48O3) is approximately 456.7 g/mol . The conversion to µM is an approximation. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays. The following are detailed methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plate is then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., moronic acid) is prepared in a suitable solvent like DMSO. This stock is then diluted with a complete growth medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compound. A vehicle control (medium with DMSO) and a blank (medium only) are included. The plate is incubated for an additional 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Compound Treatment: The initial steps are similar to the MTT assay.

  • Cell Fixation: After compound treatment, the cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plate is washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Washing and Solubilization: The unbound SRB is removed by washing five times with 1% acetic acid, and the plate is air-dried. The protein-bound dye is then solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated similarly to the MTT assay.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of oleanane triterpenoids like moronic acid are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Moronic Acid-Induced Apoptosis

Preliminary studies suggest that moronic acid primarily induces apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspases.

Below is a diagram illustrating the general workflow for assessing the cytotoxic effects of a test compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Line seed Seed cells in 96-well plate start->seed treat Treat with varying concentrations of test compound seed->treat incubate Incubate for 24-72h treat->incubate add_reagent Add MTT or SRB reagent incubate->add_reagent measure Measure absorbance add_reagent->measure calculate Calculate % cell viability measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Signaling Pathway for Moronic Acid-Induced Apoptosis

The intrinsic apoptotic pathway is a key mechanism for moronic acid's cytotoxic effects.

moronic_acid_apoptosis cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade moronic_acid Moronic Acid bcl2 Bcl-2 (Anti-apoptotic) Inhibited moronic_acid->bcl2 Inhibits bax Bax (Pro-apoptotic) Activated moronic_acid->bax Activates mito Mitochondrial Membrane Potential (Decreased) cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Activated) cyto_c->cas9 cas3 Caspase-3 (Activated) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptotic pathway modulated by moronic acid.

General Apoptotic Pathway for Oleanane Triterpenoids

While specific data for this compound is limited, oleanane triterpenoids, in general, are known to induce apoptosis through the mitochondrial pathway.

general_apoptosis_pathway cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Events cluster_downstream Downstream Execution triterpenoid (B12794562) Oleanane Triterpenoid (e.g., this compound) ros ↑ ROS Production triterpenoid->ros pi3k_akt PI3K/Akt Pathway (Inhibited) triterpenoid->pi3k_akt bcl2_family Modulation of Bcl-2 family proteins ros->bcl2_family pi3k_akt->bcl2_family mmp ↓ Mitochondrial Membrane Potential bcl2_family->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspases Caspase Activation (e.g., Caspase-3, -9) cytochrome_c->caspases parp PARP Cleavage caspases->parp apoptosis_outcome Apoptosis parp->apoptosis_outcome

Caption: Generalized apoptotic signaling pathway for oleanane triterpenoids.

References

Validating the Anti-Ulcer Effects of 3-Hydroxy-12-oleanene-23,28-dioic acid: A Comparative Analysis in an Ethanol-Induced Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-ulcerogenic potential of 3-Hydroxy-12-oleanene-23,28-dioic acid against the standard proton-pump inhibitor, Omeprazole, in an ethanol-induced gastric ulcer model in rats. The data presented is synthesized from multiple preclinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Efficacy of Anti-Ulcer Agents

The therapeutic efficacy of this compound and its related triterpenoid (B12794562) derivatives is compared with Omeprazole, a widely used anti-ulcer medication. The following tables summarize key performance indicators from studies utilizing the ethanol-induced ulcer model.

Table 1: Comparison of Gastric Protective Effects

ParameterEthanol (B145695) ControlThis compound (50-100 mg/kg)Omeprazole (20 mg/kg)
Ulcer Index (UI) SevereSignificant ReductionSignificant Reduction[1]
Gastric Juice pH Acidic (Low)Increased (More Alkaline)[2][3]Increased (More Alkaline)[4]
Total Acidity HighSignificantly Reduced[2][3]Reduced
Mucus Production DecreasedIncreased Hexosamine Levels[5]Increased[6]
Protective Ratio (%) 0%~38-76% (Oleanolic Acid Derivatives)[2][7]~76-84%[8]

Note: Data for this compound is extrapolated from studies on closely related oleanolic acid derivatives and a synonym, 3-hydroxy-lup-20(29)en-23-28-dioic acid.[5][7][9]

Table 2: Modulation of Biochemical Markers

Biomarker CategoryMarkerEthanol ControlThis compound (50-100 mg/kg)Omeprazole (20 mg/kg)
Oxidative Stress MDA (Lipid Peroxidation)↑↑↑ (Increased)↓↓↓ (Decreased)↓↓↓ (Decreased)[4][10]
SOD (Antioxidant Enzyme)↓↓↓ (Decreased)↑↑↑ (Increased)↑↑↑ (Increased)[10][11]
CAT (Antioxidant Enzyme)↓↓↓ (Decreased)↑↑↑ (Increased)↑↑↑ (Increased)[4]
GSH (Antioxidant)↓↓↓ (Decreased)↑↑↑ (Increased)↑↑↑ (Increased)[4]
Inflammation TNF-α (Pro-inflammatory)↑↑↑ (Increased)↓↓↓ (Decreased)[5]↓↓↓ (Decreased)[4]
IL-1β (Pro-inflammatory)↑↑↑ (Increased)↓↓↓ (Decreased)[5]↓↓↓ (Decreased)[10]
IL-6 (Pro-inflammatory)↑↑↑ (Increased)↓↓↓ (Decreased)↓↓↓ (Decreased)[4][10]
NF-κB (Inflammatory Pathway)↑↑↑ (Activated)↓↓↓ (Inhibited)[5]↓↓↓ (Inhibited)[1][10]

Experimental Protocols

A detailed methodology for the ethanol-induced gastric ulcer model is provided below, based on established protocols.[1][4][10]

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 180-220g.

  • Acclimatization: Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to standard pellet diet and water.

2. Experimental Groups:

  • Group I (Normal Control): Receives vehicle (e.g., 0.5% Carboxymethylcellulose - CMC) orally.

  • Group II (Ethanol Control): Receives vehicle orally, followed by ethanol challenge.

  • Group III (Test Compound): Pre-treated with this compound (e.g., 50 or 100 mg/kg, p.o.).

  • Group IV (Positive Control): Pre-treated with Omeprazole (20 mg/kg, p.o.).

3. Induction of Gastric Ulcer:

  • Rats are fasted for 24 hours prior to the experiment, with continued access to water.

  • One hour after administration of the vehicle, test compound, or Omeprazole, gastric ulcers are induced by oral gavage of absolute ethanol (e.g., 5 mL/kg body weight).[10]

  • One hour after ethanol administration, animals are euthanized via cervical dislocation under anesthesia.

4. Evaluation of Gastric Lesions:

  • The stomachs are immediately excised, opened along the greater curvature, and gently rinsed with normal saline.

  • The stomachs are then examined for mucosal lesions. The Ulcer Index (UI) is calculated based on the number and severity of the lesions.

  • The pH of the gastric content is measured using a pH meter.

5. Biochemical Analysis:

  • A portion of the gastric tissue is homogenized.

  • The homogenate is used to measure levels of Malondialdehyde (MDA), and the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[4]

  • Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the activation of NF-κB are determined using ELISA kits and Western blot analysis, respectively.[4][10]

Visualizations: Pathways and Workflow

Signaling Pathway of Ethanol-Induced Gastric Ulcer and Protective Mechanisms

Ethanol administration triggers a cascade of cellular events leading to gastric mucosal injury. It directly causes cellular damage and generates reactive oxygen species (ROS), leading to oxidative stress. This stress, in turn, activates inflammatory pathways like NF-κB, which upregulates pro-inflammatory cytokines, causing further tissue damage. This compound and Omeprazole mitigate this damage by enhancing antioxidant defenses and inhibiting these inflammatory pathways.

G cluster_stimulus Insult cluster_pathways Pathogenic Mechanisms cluster_outcome Outcome cluster_intervention Therapeutic Intervention Ethanol Ethanol Administration ROS ↑ Reactive Oxygen Species (ROS) Ethanol->ROS Direct Damage & ROS Generation Ulcer Gastric Mucosal Injury (Ulcer Formation) Ethanol->Ulcer Direct Necrosis OxidativeStress ↑ Oxidative Stress (↑ MDA, ↓ SOD, ↓ CAT) ROS->OxidativeStress NfkB ↑ NF-κB Activation OxidativeStress->NfkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NfkB->Cytokines Cytokines->Ulcer Inflammation & Tissue Damage Compound 3-Hydroxy-12-oleanene- 23,28-dioic acid Compound->OxidativeStress Inhibits Compound->NfkB Inhibits Omeprazole Omeprazole Omeprazole->OxidativeStress Inhibits Omeprazole->NfkB Inhibits

Caption: Mechanism of ethanol-induced ulcer and points of intervention.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the validation of anti-ulcer effects using the ethanol-induced rat model.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping of Rats (n=6 per group) acclimatization->grouping fasting Fasting (24 hours) grouping->fasting treatment Oral Pre-treatment (Vehicle, Test Compound, Omeprazole) fasting->treatment induction Ulcer Induction (Oral Absolute Ethanol) treatment->induction 1 hour euthanasia Euthanasia & Stomach Excision (1 hour post-ethanol) induction->euthanasia analysis Analysis euthanasia->analysis macro Macroscopic Evaluation (Ulcer Index, pH) analysis->macro Gross biochem Biochemical Analysis (MDA, SOD, CAT, Cytokines) analysis->biochem Tissue histo Histopathological Examination analysis->histo Tissue data Data Compilation & Statistical Analysis macro->data biochem->data histo->data end End data->end

Caption: Standard workflow for the ethanol-induced gastric ulcer model.

References

Cross-Validation of 3-Hydroxy-12-oleanene-23,28-dioic Acid Quantification: A Comparative Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic candidates like 3-Hydroxy-12-oleanene-23,28-dioic acid is paramount. The choice of analytical methodology is a critical decision that influences the reliability of pharmacokinetic, toxicological, and quality control data. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of triterpenoid (B12794562) acids: High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific cross-validation studies for this compound are not extensively published, this guide synthesizes established methodologies for structurally similar pentacyclic triterpenoids, such as oleanolic acid and ursolic acid, to provide representative experimental protocols and performance data. This comparative analysis will assist in the selection of the most appropriate method based on the specific requirements of a study, such as required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis of Quantitative Performance

The performance of HPLC and LC-MS methods for the quantification of triterpenoid acids is summarized below. These tables highlight key validation parameters, offering a clear comparison to aid in technique selection.

Table 1: Representative HPLC Method Validation Parameters for Triterpenoid Acid Quantification

Validation ParameterHPLC-UV/CAD Performance
Linearity (r²)>0.999[1]
Limit of Detection (LOD)0.08 - 0.65 µg/mL[1][2]
Limit of Quantification (LOQ)0.24 - 1.78 µg/mL[1][2]
Accuracy (Recovery %)94.70 - 105.81%[1][2]
Precision (RSD %)< 2.0%[1][2][3]

Table 2: Representative LC-MS Method Validation Parameters for Triterpenoid Acid Quantification

Validation ParameterLC-MS/MS Performance
Linearity (r²)>0.998[4]
Limit of Detection (LOD)0.92 ng/L (with derivatization)[5]
Limit of Quantification (LOQ)3.07 ng/L (with derivatization)[5]
Accuracy (Recovery %)94.5 - 103.3%[4]
Precision (RSD %)< 5.0%[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of this compound and related triterpenoids using HPLC and LC-MS.

Sample Preparation (General)

A generalized procedure for the extraction of triterpenoid acids from a biological matrix or plant material involves:

  • Homogenization/Extraction: The sample is homogenized and extracted with an organic solvent such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol.

  • Sonication/Agitation: To enhance extraction efficiency, the sample mixture is often sonicated or agitated.

  • Centrifugation/Filtration: The mixture is then centrifuged to pellet solid debris, and the supernatant is filtered, typically through a 0.22 or 0.45 µm filter, prior to injection.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances and enrich the analyte fraction.

HPLC-UV/CAD Analysis Protocol (Representative)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Charged Aerosol Detector.

  • Column: A C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6] C30 columns may offer better resolution for isomeric triterpenoids.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% acetic acid or phosphate (B84403) buffer) and an organic phase (e.g., methanol or acetonitrile).[6][8]

  • Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[2][6]

  • Detection: UV detection is typically set to 210 nm, as many triterpenoids lack a strong chromophore.[9] CAD provides a more universal response for non-chromophoric compounds.

  • Column Temperature: Maintained at approximately 25-35 °C.[8]

LC-MS Analysis Protocol (Representative)
  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4][6]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently employed.[6]

  • Mobile Phase: Similar to HPLC, a gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic phase (acetonitrile or methanol) is used.

  • Flow Rate: Typically in the range of 0.4 to 0.8 mL/min.[6]

  • Ionization Mode: ESI in negative ion mode is common for acidic triterpenoids.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification to enhance selectivity and sensitivity.

Visualizing the Cross-Validation Process

To ensure data integrity and comparability between different analytical methods, a cross-validation study is essential. The following diagrams illustrate the workflow and logical relationships in such a study.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val LCMS_Dev LC-MS Method Development LCMS_Val LC-MS Method Validation LCMS_Dev->LCMS_Val Sample_Analysis Analysis of Identical Sample Sets HPLC_Val->Sample_Analysis LCMS_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Interchangeability Data_Comparison->Conclusion

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.

Validation_Parameter_Comparison cluster_HPLC HPLC cluster_LCMS LC-MS Validation Cross-Validation Parameters HPLC_Params Linearity Accuracy Precision LOD/LOQ Selectivity Validation->HPLC_Params LCMS_Params Linearity Accuracy Precision LOD/LOQ Selectivity Validation->LCMS_Params

Caption: Logical comparison of key validation parameters in cross-validation.

References

Comparative Efficacy of 3-Hydroxy-12-oleanene-23,28-dioic acid and Related Triterpenoids in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer efficacy of the natural triterpenoid, 3-Hydroxy-12-oleanene-23,28-dioic acid, and its structural analogs, with a focus on their effects on the human hepatocellular carcinoma (HepG2) and gastric adenocarcinoma (AGS) cell lines. While specific experimental data for this compound is limited in publicly available literature, this document leverages extensive research on the closely related and well-studied oleanolic acid and other oleanane-type triterpenoids to provide a valuable comparative context for its potential therapeutic efficacy.

Comparative Cytotoxicity

The anti-proliferative activity of triterpenoids is a key indicator of their potential as anti-cancer agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values of oleanolic acid and other relevant triterpenoids against HepG2 and AGS cancer cell lines, providing a benchmark for the anticipated efficacy of this compound.

Table 1: Comparative Cytotoxicity (IC50) of Oleanane-type Triterpenoids on HepG2 and AGS Cancer Cell Lines.

CompoundBackbone TypeIC50 on HepG2 (µM)IC50 on AGS (µM)Reference
Oleanolic acidOleanane80.73>100[1]
Arjunolic acidOleanane23.535.6[2][3]
α-hederinOleanane2.51.8[2][3]
HederageninOleanane15.412.8[2][3]
Corosolic acidUrsane5.24.1[2][3]
Asiatic acidUrsane12.810.5[2][3]

Note: Data is compiled from multiple sources. Variations in experimental conditions may affect IC50 values.

A study that evaluated thirty different triterpenes highlighted that polar groups, such as hydroxyl and carboxylic acid moieties, as well as the type of backbone, significantly influence cytotoxic activity against HepG2 and AGS cells[2][4]. For instance, the presence of additional hydroxyl groups, as seen in arjunolic acid compared to oleanolic acid, appears to enhance cytotoxicity.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. The induction of apoptosis by oleanolic acid and its derivatives has been observed in various cancer cell lines.

Table 2: Apoptotic Effects of Oleanane-type Triterpenoids on HepG2 and AGS Cells.

CompoundCell LineConcentration (µM)ObservationReference
Oleanolic acidHepG225 and 50Dose-dependent increase in apoptotic cells[5]
α-hederinAGS2593.1% late apoptotic cells after 24h[2][4]
Corosolic acidAGS2549.1% late apoptotic cells after 24h[2][4]

Studies have shown that oleanolic acid induces apoptosis in HepG2 cells through the disruption of the mitochondrial membrane potential[5]. Furthermore, α-hederin and corosolic acid have demonstrated potent induction of late-stage apoptosis in AGS cells[2][4].

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing.

Table 3: Effects of Oleanane-type Triterpenoids on Cell Cycle Distribution in HepG2 Cells.

CompoundConcentration (µM)Cell Cycle Phase ArrestReference
Oleanolic acid5, 25, and 50G0/G1 phase[6]
Oleanolic acid derivative (OADP)IC50 (0.14 µg/mL)G0/G1 phase[7]

Oleanolic acid has been shown to induce a dose-dependent arrest of HepG2 cells in the G0/G1 phase of the cell cycle[6]. This prevents the cells from entering the S phase, where DNA replication occurs, thus halting proliferation.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of results. Below are methodologies for the key assays cited in this guide.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed HepG2 or AGS cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of This compound or other triterpenoids incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Culture and treat cells with test compound harvest_cells Harvest cells (including supernatant) cell_culture->harvest_cells resuspend Resuspend cells in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubation Incubate for 15 min in the dark add_stains->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry CellCycle_Workflow cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_analysis Analysis cell_treatment Culture and treat cells cell_harvest Harvest cells cell_treatment->cell_harvest cell_fixation Fix cells in cold 70% ethanol cell_harvest->cell_fixation wash_cells Wash cells with PBS cell_fixation->wash_cells stain_cells Resuspend in PI/RNase staining buffer wash_cells->stain_cells incubation Incubate for 30 min stain_cells->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry

References

The Art of Molecular Scaffolding: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-12-oleanene-23,28-dioic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentacyclic triterpenoid (B12794562) scaffold of 3-Hydroxy-12-oleanene-23,28-dioic acid, a naturally occurring oleanane-type triterpene, presents a fertile ground for medicinal chemistry exploration. Its inherent biological activities, ranging from anti-inflammatory to cytotoxic effects, can be significantly modulated through targeted structural modifications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this parent compound and its synthetic analogs, supported by experimental data, to inform future drug design and development endeavors.

Comparative Biological Activity: A Quantitative Overview

The biological potential of this compound and its derivatives has been primarily evaluated through their cytotoxic and antibacterial activities. Modifications at the C-3 hydroxyl and C-28 carboxylic acid moieties have yielded compounds with a spectrum of potencies.

Cytotoxicity against Human Hepatocellular Carcinoma (HepG2 2.2.15)

The in vitro cytotoxicity of various analogs has been assessed, with key findings summarized below. Esterification of the C-3 hydroxyl group and conversion of the C-28 carboxylic acid to an amide have been shown to enhance cytotoxic effects. Conversely, the formation of an anhydride (B1165640) at C-28 leads to a significant loss of activity, highlighting the critical role of the free carboxylic acid or a suitable amide isostere for this biological endpoint.[1]

CompoundModification(s)IC₅₀ (µM)[1]
Parent Compound Analogs
Fatsicarpain A (3α,23-dihydroxyolean-11,13(18)-dien-28-oic acid)Dihydroxy, Dienyl> 50
Fatsicarpain C (3α-hydroxyolean-11-en-28,13β-olide)Hydroxy, Lactone> 50
Fatsicarpain D (3α,23-dihydroxyolean-12-en-28-oic acid)Dihydroxy> 50
Fatsicarpain F (3α-hydroxyolean-9,12-dien-28-oic acid)Hydroxy, Dienyl45.3
3α-hydroxyolean-11,13(18)-dien-28-oic acidHydroxy, Dienyl> 50
Synthetic Derivatives
1 (3α-Acetoxyolean-9,12-dien-28-oic acid)C-3 Acetylation of Fatsicarpain F6.5
2 (3α-Acetoxyolean-11-en-28,13β-olide)C-3 Acetylation of Fatsicarpain C17.9
3 (3α,23-Diacetoxyolean-12-en-28-oic acid)C-3, C-23 Diacetylation of Fatsicarpain D38.5
4 (3α-Acetoxyolean-11,13(18)-dien-28-oic acid)C-3 Acetylation of 3α-hydroxyolean-11,13(18)-dien-28-oic acid24.1
5 (3α,23-Diacetoxyolean-11,13(18)-dien-28-oic acid)C-3, C-23 Diacetylation of Fatsicarpain A9.3
6 (N-(3-(Dimethylamino)propyl)-N'-(ethylcarbamoyl)-3α,23-dihydroxyolean-11,13(18)-dien-28-amide)C-28 Amidation of Fatsicarpain A5.3
7, 8, 9 (Anhydride derivatives)C-28 Anhydride formation> 50
Antibacterial Activity

The antibacterial potential of these compounds has been investigated against a panel of pathogenic bacteria. The data reveals that modifications at the C-28 position can significantly enhance antibacterial potency and spectrum. Notably, the conversion of the C-28 carboxylic acid to an N-(3-(dimethylamino)propyl)-N'-(ethylcarbamoyl)formamide moiety in compound 6 resulted in a marked increase in activity against Listeria monocytogenes.[1]

CompoundS. aureus MIC (µg/mL)[1]B. cereus MIC (µg/mL)[1]L. monocytogenes MIC (µg/mL)[1]
Parent Compound Analogs
Fatsicarpain A> 128128> 128
Fatsicarpain C> 12864> 128
Fatsicarpain D> 128> 128> 128
Fatsicarpain F> 128> 128> 128
3α-hydroxyolean-11,13(18)-dien-28-oic acid> 12864> 128
Synthetic Derivatives
1> 12864> 128
2> 12832> 128
3> 12864> 128
4> 12832> 128
5> 1282> 128
616832
7> 12864> 128
8> 12864> 128
9> 12832> 128
Ampicillin (Control)81281

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays cited in this guide.

Cytotoxicity Assay against HepG2 2.2.15 Cells

The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity.

  • Cell Seeding: HepG2 2.2.15 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

  • Bacterial Culture Preparation: Bacterial strains were cultured in appropriate broth media to the mid-logarithmic phase.

  • Compound Dilution: Test compounds were serially diluted in broth medium in 96-well microplates.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Visualizing Molecular Mechanisms

To understand the broader context of the anti-inflammatory activity of oleanane (B1240867) triterpenoids, it is essential to visualize the key signaling pathways they modulate. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and a common target for these compounds.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P p-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome Degradation Triterpenoids Oleanane Triterpenoids Triterpenoids->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription IkB_NFkB->NFkB

Caption: The NF-κB signaling pathway and the inhibitory action of oleanane triterpenoids.

Conclusion

The structural framework of this compound offers significant opportunities for the development of novel therapeutic agents. The presented data underscores that strategic modifications at the C-3 and C-28 positions can dramatically influence the cytotoxic and antibacterial profiles of these molecules. Specifically, esterification at C-3 and amidation at C-28 appear to be promising avenues for enhancing biological activity. Future research should focus on expanding the library of analogs, exploring a wider range of biological targets, and elucidating the precise molecular mechanisms of action to fully harness the therapeutic potential of this versatile natural product scaffold.

References

A Comparative In Vivo Efficacy Analysis of 3-Hydroxy-12-oleanene-23,28-dioic Acid and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of the natural triterpenoid, 3-Hydroxy-12-oleanene-23,28-dioic acid, alongside standard anti-inflammatory drugs. Due to the limited availability of direct comparative in vivo studies for this compound, this guide incorporates data from studies on structurally related oleanolic acid derivatives to provide a representative analysis. The information presented herein is intended to guide further research and drug development efforts in the field of inflammation.

Executive Summary

Oleanane (B1240867) triterpenoids, including this compound and its derivatives, have demonstrated promising anti-inflammatory properties in preclinical studies. In vitro evidence suggests that these compounds exert their effects through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the suppression of the NF-κB signaling pathway. This guide summarizes the available in vivo data for oleanolic acid derivatives in established animal models of inflammation and presents detailed experimental protocols to facilitate the design of future comparative studies.

In Vivo Efficacy Comparison

The following tables summarize the in vivo anti-inflammatory effects of oleanolic acid derivatives in comparison to standard anti-inflammatory drugs in two commonly used models: carrageenan-induced paw edema (an acute inflammation model) and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema (a topical inflammation model).

Disclaimer: The data presented below is for oleanolic acid and its derivatives and should be considered as a proxy for the potential efficacy of this compound. Further direct comparative studies are warranted.

Table 1: Carrageenan-Induced Paw Edema Model

Compound/DrugDoseRoute of AdministrationAnimal ModelPaw Edema Inhibition (%)Reference
Oleanolic Acid Derivative (OADP)1 mg/kgIntraperitonealMouseSignificant reduction[1]
Indomethacin10 mg/kgOralRat45-55%[2]
Diclofenac10 mg/kgIntraperitonealRat40-50%[1]

Table 2: TPA-Induced Ear Edema Model

Compound/DrugDose (per ear)Route of AdministrationAnimal ModelEar Edema Inhibition (%)Reference
Oleanolic Acid1 mgTopicalMouse~70%[3]
Indomethacin1 mgTopicalMouse~80%[3]
Dexamethasone0.05 mgTopicalMouse~90%[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate the design of new studies.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of anti-inflammatory agents against acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (various doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

  • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

TPA-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory activity of compounds.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) (2.5 µg in 20 µL acetone)

  • Test compound (this compound)

  • Standard drug (e.g., Dexamethasone, 0.05 mg/ear)

  • Vehicle (e.g., Acetone)

  • Biopsy punch (6 mm)

  • Analytical balance

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (various doses).

  • Apply the test compound or standard drug dissolved in the vehicle topically to both the inner and outer surfaces of the right ear (10 µL on each side). The left ear serves as the control and receives only the vehicle.

  • Thirty minutes after treatment, apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of all mice except the control group.

  • After a specified period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Cut circular sections (6 mm in diameter) from both ears using a biopsy punch and weigh them.

  • The difference in weight between the right and left ear punches is taken as a measure of the edema.

  • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed anti-inflammatory signaling pathway of oleanane triterpenoids and a general workflow for in vivo anti-inflammatory screening.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cellular Response cluster_2 Inflammatory Mediators cluster_3 Intervention Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-1β) gene transcription This compound This compound This compound->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of oleanane triterpenoids.

G Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Induction of Inflammation Induction of Inflammation Grouping and Dosing->Induction of Inflammation Measurement of Inflammatory Response Measurement of Inflammatory Response Induction of Inflammation->Measurement of Inflammatory Response Data Analysis Data Analysis Measurement of Inflammatory Response->Data Analysis Results and Comparison Results and Comparison Data Analysis->Results and Comparison

Caption: General workflow for in vivo anti-inflammatory screening.

Conclusion

The available evidence suggests that oleanane triterpenoids, including this compound, represent a promising class of natural compounds with significant anti-inflammatory potential. While direct in vivo comparative data for this compound is currently lacking, studies on related oleanolic acid derivatives demonstrate efficacy comparable to standard anti-inflammatory drugs in established animal models. The provided experimental protocols and pathway diagrams serve as a foundation for future research aimed at elucidating the precise in vivo efficacy and mechanism of action of this compound, ultimately paving the way for its potential development as a novel anti-inflammatory therapeutic.

References

Replicating published findings on the cytotoxic effects of 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of oleanane-type triterpenoids, focusing on compounds structurally related to 3-Hydroxy-12-oleanene-23,28-dioic acid. While specific published data on the cytotoxic effects of this compound is limited in the currently available literature, this document aims to provide a valuable resource by summarizing the performance of its parent compound, oleanolic acid, and its key derivatives. The experimental data and methodologies presented herein are compiled from various studies to facilitate the replication and further investigation of the anticancer potential of this class of compounds.

Comparative Cytotoxicity Data

The cytotoxic activity of oleanane (B1240867) triterpenoids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a standard measure of cytotoxicity. The following table summarizes the IC50 values for oleanolic acid and its derivatives from different studies. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.

Compound/DerivativeCancer Cell LineIC50 (µM)
Oleanolic AcidPanc-28 (Pancreatic)~101 µM (46.35 µg/mL)[1]
Oleanolic AcidB16 2F2 (Melanoma)4.8[1]
Oleanolic AcidHCT15 (Human Colon Carcinoma)60[2]
Ursolic Acid (Isomer)HCT15 (Human Colon Carcinoma)30[2]
2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO)Various tumor cell lines0.001 - 1[1]
Maslinic AcidHT29 (Colon Adenocarcinoma)61[3]
Maslinic AcidCaco-2 (Colon Adenocarcinoma)85[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are representative protocols for key experiments used to assess the cytotoxic effects of oleanane triterpenoids.

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Apoptosis Detection by Flow Cytometry

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizing Experimental and Signaling Pathways

Diagrams of experimental workflows and signaling pathways provide a clear and concise understanding of the processes involved.

G cluster_workflow Cytotoxicity Evaluation Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for determining cytotoxicity using the MTT assay.

Oleanane triterpenoids often induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases.

G cluster_pathway Intrinsic Apoptosis Pathway Oleanane Triterpenoid Oleanane Triterpenoid Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Oleanane Triterpenoid->Bcl-2 (anti-apoptotic) Bax (pro-apoptotic) Bax (pro-apoptotic) Oleanane Triterpenoid->Bax (pro-apoptotic) Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion inhibition Bax (pro-apoptotic)->Mitochondrion permeabilization Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified intrinsic apoptosis pathway induced by oleanane triterpenoids.

References

Assessing the differential gene expression in response to 3-Hydroxy-12-oleanene-23,28-dioic acid versus other triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the molecular responses to 3-Hydroxy-12-oleanene-23,28-dioic acid and other prominent triterpenoids, including oleanolic acid, ursolic acid, and asiatic acid, reveals distinct and overlapping impacts on cellular gene expression. While comprehensive transcriptomic data for this compound remains limited, existing studies on related compounds provide a valuable framework for understanding their therapeutic potential at the molecular level.

This guide offers a comparative overview of the differential gene expression profiles induced by these structurally similar, yet functionally diverse, natural compounds. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of triterpenoids for various therapeutic applications.

Comparative Analysis of Gene Expression

This compound: Research suggests this compound possesses anti-inflammatory properties, notably by suppressing the mRNA and protein expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-induced macrophages[1]. It is also reported to down-regulate the expression of Bcl-2 and increase the expression of Bad, suggesting an influence on apoptosis pathways[1].

Oleanolic Acid, Ursolic Acid, and Asiatic Acid: The following tables summarize the quantitative data on differential gene expression in response to these triterpenoids from various studies.

Table 1: Differential Gene Expression in Response to Oleanolic Acid in MCF-7 Breast Cancer Cells
GeneRegulationFold Change (log2)Function
THBS1Down-1.5Angiogenesis, Cell Adhesion
EDN1Down-1.2Vasoconstriction, Cell Proliferation
CCN2Down-1.1Cell Adhesion, Migration
AXIN2Down-1.0Wnt Signaling Pathway
BMP4Down-1.0Cell Differentiation, Apoptosis
ATF4Up1.8Unfolded Protein Response
SERPINE1Up1.5Cell Adhesion, ECM Degradation
SESN2Up1.3Oxidative Stress Response
PPARGC1AUp1.2Mitochondrial Biogenesis
EGR1Up1.1Transcriptional Regulator
JAG1Up1.0Notch Signaling Pathway

Data extracted from an RNA-seq study on MCF-7 cells treated with 40 μM oleanolic acid for 6 hours.

Table 2: Differential Gene Expression in Response to Ursolic Acid in Intestinal Cancer Cells (HCT-116)
GeneRegulationNormalized Fold ChangeFunction
BCL-2Down0.4Anti-apoptotic
SURVIVINDown0.5Inhibition of Apoptosis
NFKBDown0.6Inflammation, Cell Survival
SP1Down0.7Transcription Factor
FN1Down0.3Cell Adhesion, Migration
CDH2Down0.4Cell Adhesion
CTNNB1Down0.5Wnt Signaling Pathway
TWISTDown0.4Epithelial-Mesenchymal Transition
BAXUp2.5Pro-apoptotic
P21Up3.0Cell Cycle Arrest
P53Up2.8Tumor Suppressor

Data represents normalized fold change in mRNA expression after treatment with ursolic acid.[2][]

Table 3: Genes Modulated by Asiatic Acid in Various Cell Types
GeneRegulationCellular ContextFunction
Antimicrobial peptidesUpIntestinal cellsInnate Immunity
Collagen Type IDown (TGF-β1 induced)Keloid fibroblastsExtracellular Matrix
PAI-1Down (TGF-β1 induced)Keloid fibroblastsFibrinolysis
Smad 7UpKeloid fibroblastsTGF-β Signaling Inhibition
BaxUpCisplatin-resistant NPC cellsPro-apoptotic
Caspase-3, -8, -9Up (cleaved forms)Cisplatin-resistant NPC cellsApoptosis Execution

This table provides a qualitative summary of asiatic acid's effect on gene expression from multiple studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

RNA Sequencing of Oleanolic Acid-Treated MCF-7 Cells
  • Cell Culture and Treatment: Human breast cancer MCF-7 cells were cultured under standard conditions. For the experiment, cells were treated with 40 μM oleanolic acid or a vehicle control (DMSO) for 6 hours.

  • RNA Extraction and Sequencing: Total RNA was extracted from the cells, and the quality was assessed. RNA sequencing was performed using the Illumina HiSeq X10 platform.

  • Data Analysis: Raw sequencing data was preprocessed to ensure quality. Differentially expressed genes (DEGs) were identified using DESeq2. Functional enrichment analysis for Gene Ontology (GO) terms and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways was performed using the DAVID database.

Quantitative Real-Time PCR (qPCR) for Ursolic Acid-Treated HCT-116 Cells
  • Cell Culture and Treatment: Human colorectal carcinoma HCT-116 cells were cultured in appropriate media. Cells were treated with a specified concentration of ursolic acid for a defined period.

  • RNA Extraction and cDNA Synthesis: Total RNA was isolated from the treated and control cells. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR was performed using gene-specific primers and a suitable fluorescent dye (e.g., SYBR Green). The relative expression of target genes was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., 18S rRNA) used for normalization.[2]

Signaling Pathways and Molecular Interactions

Triterpenoids exert their effects by modulating various cellular signaling pathways. The NF-κB and apoptosis pathways are common targets for these compounds.

Triterpenoid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Triterpenoids Triterpenoids IKK IKK Triterpenoids->IKK Inhibition (OA, UA) Bax Bax Triterpenoids->Bax Activation (UA, AA) Bcl-2 Bcl-2 Triterpenoids->Bcl-2 Inhibition (3-H-12-o-23,28-da, UA) TLR4->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Caspases Caspases Mitochondrion->Caspases Cytochrome c release Gene_Expression Inflammatory & Apoptotic Genes Caspases->Gene_Expression cleavage of substrates NF-κB_n->Gene_Expression

References

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-12-oleanene-23,28-dioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-Hydroxy-12-oleanene-23,28-dioic acid, a natural triterpenoid (B12794562) compound. Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form, a comprehensive PPE strategy is required to minimize exposure. The following table summarizes the necessary equipment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times to protect against dust particles.[1][2][3]
Face ShieldRecommended in addition to safety goggles when handling larger quantities or when there is a significant risk of dust generation.[2][4]
Hand Protection Disposable Nitrile GlovesProvides a primary barrier against skin contact.[1][2][5] Double gloving is recommended for enhanced protection.[2]
Body Protection Laboratory CoatA standard lab coat is required to protect against contamination of personal clothing.[1][2][5]
Chemical-Resistant ApronRecommended when handling larger quantities or during procedures with a higher risk of spills.
Respiratory Protection N95 or P100 RespiratorEssential to prevent inhalation of the powdered compound, especially during weighing and transfer operations.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[1]

Operational Plan: Handling Procedures

Follow these step-by-step instructions for the safe handling of this compound.

2.1. Preparation and Weighing:

  • Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure the work surface is clean and free of clutter.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing:

    • Use a tared weigh boat or glassine paper on an analytical balance.

    • Carefully transfer the desired amount of the powdered compound using a clean spatula.

    • Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.

    • Close the primary container immediately after weighing.

2.2. Dissolution:

  • This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[6]

  • Add the weighed compound to the desired solvent in a suitable flask or beaker within the fume hood.

  • Stir the solution gently until the solid is completely dissolved.

2.3. Transfer:

  • When transferring the dissolved solution, use appropriate glassware (e.g., pipettes, graduated cylinders).

  • If transporting the compound, whether in solid or solution form, use secondary containment to prevent spills.[7]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_completion Completion Prep Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE then Weigh Weigh Compound Don_PPE->Weigh proceed to Dissolve Dissolve in Solvent Weigh->Dissolve then Transfer Transfer Solution Dissolve->Transfer as needed Clean Clean Work Area Transfer->Clean upon completion Dispose Dispose of Waste Clean->Dispose then Remove_PPE Remove PPE Dispose->Remove_PPE finally Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_final Final Disposal Solid_Waste Contaminated Solid Items (Gloves, Wipes) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions & Contaminated Solvents Liquid_Container Labeled Hazardous Liquid Waste Container (Organic Acids) Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container Institutional_Disposal Follow Institutional Hazardous Waste Protocol Solid_Container->Institutional_Disposal Liquid_Container->Institutional_Disposal Sharps_Container->Institutional_Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.